molecular formula C10H8N2O2 B1179219 Np-ypt3 protein CAS No. 147995-33-3

Np-ypt3 protein

Cat. No.: B1179219
CAS No.: 147995-33-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Np-ypt3 protein is a small GTP-binding protein isolated from Nicotiana plumbaginifolia . Molecular characterization confirms that this 24.4 kDa protein shares significant amino acid sequence similarity (approximately 65%) with the Ypt3 protein from the yeast Schizosaccharomyces pombe , placing it within the ras-related superfamily of small GTPases . Functional studies have demonstrated that the recombinant this compound possesses the characteristic ability to bind GTP . Research into its expression pattern reveals that the Np-ypt3 gene is differentially expressed in mature flowering plants, with the highest levels of expression found in floral organs such as petals, stigmas, and stamens, followed by stems and roots, and weak expression in leaves . This specific expression profile suggests a potential role for Np-ypt3 in processes related to plant development and reproduction. As a member of the monomeric GTP-binding proteins, it is hypothesized to function in intracellular signaling or vesicle trafficking pathways in plants, analogous to its homologs in other organisms . This protein is intended for research applications only, providing a vital tool for scientists investigating the molecular mechanisms of plant cell biology, signal transduction, and the functional role of small GTPases in plant systems.

Properties

CAS No.

147995-33-3

Molecular Formula

C10H8N2O2

Synonyms

Np-ypt3 protein

Origin of Product

United States

Molecular Biology and Genetic Architecture of Np Ypt3 Protein

The Np-ypt3 protein, a member of the small GTP-binding protein family, plays a crucial role in cellular processes. unc.edu Its genetic and molecular features have been elucidated through various studies, primarily in Nicotiana plumbaginifolia and its homologs in other species.

Analysis of cDNA Sequences and Predicted Open Reading Frames

The cDNA of Np-ypt3 from Nicotiana plumbaginifolia is 1044 base pairs in length. alljournals.cn Analysis of the cDNA sequence has identified an open reading frame (ORF) that encodes the this compound. unc.edu An ORF is the part of a reading frame that has the potential to be translated into a protein; it starts with a start codon and ends with a stop codon. amrita.edu

In a homologous protein from Arabidopsis thaliana, the cDNA is 854 nucleotides long and contains a 648-nucleotide long open reading frame. unc.edu This ORF encodes a protein of 216 amino acids. unc.edu Similarly, a homolog in tomato, LeRab11a, has an ORF that encodes a 218-amino acid protein. nih.gov The predicted molecular weight of the this compound is approximately 24.2 kDa. usp.br

Characteristics of Np-ypt3 and Homologous cDNAs
OrganismGene/ProteincDNA Length (bp)ORF Length (nucleotides)Encoded Protein Length (amino acids)Reference
Nicotiana plumbaginifoliaNp-ypt31044Data Not AvailableData Not Available alljournals.cn
Arabidopsis thalianaA.t.RAB11854648216 unc.edu
Tomato (Lycopersicon esculentum)LeRab11aData Not AvailableData Not Available218 nih.gov

Intron-Exon Structure

Transcriptional and Post-Transcriptional Regulation of Np-ypt3 Gene Expression

The expression of the Np-ypt3 gene is a tightly controlled process involving various regulatory elements and mechanisms that ensure the protein is produced at the right time and in the right place.

Promoter Elements and Regulatory Sequences

Promoters are DNA sequences located upstream of a gene that initiate transcription. wikipedia.orgaddgene.org They contain binding sites for RNA polymerase and transcription factors, which are proteins that control the rate of transcription. addgene.orgkhanacademy.org The regulation of gene expression can be influenced by various regulatory sequences, including enhancers and silencers, which can be located far from the gene. khanacademy.orgubc.ca While specific promoter elements for the Np-ypt3 gene have not been detailed, the regulation of its homologs suggests the involvement of complex transcriptional networks. researchgate.netnih.gov

mRNA Processing and Stability

Following transcription, the pre-mRNA molecule undergoes several processing steps to become a mature mRNA ready for translation. numberanalytics.com These steps include the addition of a 5' cap and a 3' poly(A) tail, and the removal of introns through splicing. libretexts.org The 5' cap protects the mRNA from degradation and aids in ribosome binding, while the poly(A) tail is important for mRNA stability and translation efficiency. numberanalytics.comlibretexts.org The stability of the mRNA, often measured by its half-life, is a crucial factor in determining the level of protein expression. inflibnet.ac.in Structural features within the mRNA can also influence its processing and stability. nih.gov

Expression Profiles of Np-ypt3 Across Tissues and Developmental Stages

Studies on Np-ypt3 and its homologs have revealed distinct expression patterns in different plant tissues and at various developmental stages, highlighting its diverse physiological roles.

Analysis of gene expression patterns shows that Np-ypt3 is expressed in stems and roots, with high levels of expression observed in flowers. usp.br In tomato, the homologous gene LeRab11a shows strong expression in young leaves and flowers, with weaker expression in older leaves and other organs, and no detectable mRNA in roots. nih.gov Furthermore, the expression of LeRab11a is developmentally regulated during fruit ripening, with its mRNA accumulating to much higher levels in ripe fruit compared to mature green fruit. nih.gov This suggests a role for these proteins in developmental processes. plos.org

Expression Profile of Np-ypt3 and its Homolog LeRab11a
GeneOrganismHigh Expression TissuesLow/No Expression TissuesDevelopmental RegulationReference
Np-ypt3Nicotiana plumbaginifoliaFlowers, Stem, RootData Not AvailableData Not Available usp.br
LeRab11aTomato (Lycopersicon esculentum)Ripe Fruit, Young Leaves, FlowersOlder Leaves, Stem, Roots (none detected)Increases during fruit ripening nih.gov

Tissue-Specific Expression Patterns

The expression of the Np-ypt3 gene exhibits distinct patterns across various plant tissues, suggesting a specialized role in different organs. In tobacco (Nicotiana tabacum), Np-ypt3 mRNA is detectable in roots, stems, and flowers, with notably high levels in the flowers. usp.br This pattern of expression, with elevated levels in floral tissues, points towards a potential function in reproductive development.

A comparative look at homologous genes in other plant species reveals similar trends. For instance, in Arabidopsis thaliana, the expression of numerous NF-Y transcription factor subunits, which can interact with proteins like Np-ypt3, is observed in vascular tissues, particularly in the phloem of leaves. nih.gov This is significant as processes like floral induction are phloem-specific. nih.gov In wheat (Triticum aestivum), homologs of nitrate (B79036) transporters, which can be functionally related to small GTP-binding proteins, show distinct expression profiles in roots and shoots, indicating tissue-specific roles in nutrient transport and metabolism. nih.gov

The following table summarizes the observed tissue-specific expression of Np-ypt3 and its homologs:

Plant SpeciesGene/ProteinRootStemLeafFlowerFruitReference
Nicotiana tabacumNp-ypt3+++++ usp.br
Arabidopsis thalianaNF-Y subunits++ (phloem)+ nih.gov
Triticum aestivumNPF homologs++++ nih.gov
+ indicates presence, +++ indicates high expression levels.

Developmental Regulation of Np-ypt3 Expression

The expression of Np-ypt3 is also subject to developmental regulation, indicating its involvement in specific stages of the plant life cycle. Studies on homologous genes in potato (Solanum tuberosum) have identified a DOF transcription factor that regulates tuberization and the length of the plant's life cycle. nih.gov This transcription factor acts as a bridge between the circadian clock and the mobile tuberization signal, StSP6A. nih.gov Natural variations in this gene allow for adaptation to different day lengths, a crucial factor for cultivation in various latitudes. nih.gov This suggests that the regulatory network involving genes like Np-ypt3 is critical for developmental plasticity in response to environmental cues.

Comparative Analysis with Homologous Gene Expression Profiles in Other Plants

Comparative analysis of Np-ypt3 with its homologs in other plant species provides insights into the conserved and divergent functions of this protein family. In Arabidopsis, the 36 members of the NF-Y transcription factor family can theoretically form over 1,600 unique complexes, highlighting the potential for extensive combinatorial control of gene expression. nih.gov This complexity is also seen in the NPF (Nitrate Transporter 1/Peptide Transporter) family in wheat, where sixteen homologous genes have been identified, each with complex expression patterns related to tissue specificity and nitrogen availability. nih.gov

Phylogenetic analyses of the NPF gene family in cotton (Gossypium hirsutum) and Arabidopsis thaliana have classified these proteins into distinct subfamilies, with members of the same subfamily often sharing similar gene structures and conserved domains. frontiersin.org This structural conservation often translates to functional conservation, although tissue-specific expression patterns can lead to functional divergence even among closely related homologs. nih.gov

Genetic Variants and Mutational Analysis of Np-ypt3

Naturally Occurring Allelic Variations

Naturally occurring allelic variations in genes homologous to Np-ypt3 have been shown to have significant impacts on plant traits. In potato, allelic variants of a key regulatory gene for tuberization allow for cultivation in northern latitudes by evading post-translational light regulation. nih.gov Similarly, in Brassica napus, genetic variation in the BnaA3.NIP5;1 gene, specifically a tandem repeat in the 5' untranslated region, affects its expression level and contributes to tolerance to boron deficiency, ultimately improving seed yield. plos.org

The study of such natural variations is crucial for understanding adaptation and for crop improvement. For instance, in Populus trichocarpa, disruptive genetic variants within genes involved in secondary cell wall formation can significantly alter gene expression. researchgate.net

Experimentally Induced Mutations and their Primary Effects

Experimentally induced mutations provide a powerful tool for dissecting gene function. In fission yeast, a temperature-sensitive mutant allele of ypt3 (ypt3-i5) exhibits a range of defects, including issues with cytokinesis, cell wall integrity, and vacuole fusion. nih.gov This highlights the pleiotropic roles of Ypt3 in fundamental cellular processes.

The use of chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) can induce a variety of mutations, from single nucleotide substitutions to small insertions and deletions. wikipedia.org Studies on the effects of such mutations on a genome-wide scale have shown that trans-effects are a major contributor to variance in gene expression and alternative splicing. nih.gov The CRISPR/Cas9 system has also emerged as a precise tool for targeted gene editing, allowing for the creation of specific mutations to study their effects. In tomato, this technique has been used to generate mutations in immunity-associated genes, revealing a range of gene modifications and associated phenotypes. frontiersin.org These studies underscore the importance of mutational analysis in uncovering the primary effects of gene function and their broader implications for the organism.

Structural Biology and Post Translational Modification of Np Ypt3 Protein

Domain Architecture and Conserved Motifs

The function of Ypt3, like other small GTPases, is dictated by its three-dimensional structure, which is characterized by a conserved G domain responsible for binding and hydrolyzing guanosine (B1672433) triphosphate (GTP). This domain contains several highly conserved motifs that are essential for its activity.

GTP-Binding Domains (G1-G4 motifs)

The core of the Ypt3 protein is the G domain, which contains consensus sequence motifs (G1-G4) critical for the binding of guanine (B1146940) nucleotides (GTP and GDP). These motifs are hallmarks of the Ras superfamily of GTPases.

G1 Motif (P-loop) : Also known as the Walker A motif, this sequence (GXXXXGK[S/T]) is responsible for binding the α- and β-phosphates of the nucleotide. It forms a flexible loop that envelops the phosphate (B84403) groups.

G2 Motif : Located in the Switch I region, this motif includes a conserved threonine residue that coordinates the magnesium ion (Mg²⁺) and interacts with the γ-phosphate of GTP.

G3 Motif (Walker B motif) : This sequence (DXXG) is also involved in Mg²⁺ coordination and is critical for GTP hydrolysis. It is part of the Switch II region.

G4 Motif : The G4 motif (NKXD) is responsible for providing specificity for the guanine base of the nucleotide, ensuring that the protein specifically binds GTP/GDP rather than other nucleotides like ATP/ADP.

These conserved motifs collectively ensure the proper binding of the nucleotide and the catalytic activity of the protein.

MotifConsensus SequenceFunction in Ypt/Rab Proteins
G1 (P-loop) GXXXXGK(S/T)Binds β- and γ-phosphates of GTP/GDP
G2 (Switch I) TCoordinates Mg²⁺ ion and γ-phosphate
G3 (Switch II) DXXGInvolved in GTP hydrolysis and Mg²⁺ binding
G4 (N/T)KXDGuanine base specificity

Effector Binding Domains (Switch I and Switch II regions)

The Switch I and Switch II regions are the most conformationally flexible parts of the G domain. youtube.comyoutube.com Their structure changes dramatically depending on whether GTP or GDP is bound. youtube.comyoutube.comwikipedia.org

GTP-Bound State : In the active, GTP-bound state, the Switch I and II regions adopt a conformation that allows them to interact with downstream effector proteins. This interaction is the basis for the biological function of Ypt3, enabling it to regulate specific steps in vesicle trafficking. wikipedia.org

GDP-Bound State : Upon hydrolysis of GTP to GDP, the loss of the terminal γ-phosphate causes a significant conformational change in the Switch I and II regions. youtube.comyoutube.com This altered conformation has a much lower affinity for effector proteins, rendering the protein inactive. youtube.com

The cycling between these two states, modulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs), allows Ypt3 to act as a molecular switch. youtube.com

C-terminal Cysteine Motifs for Prenylation (e.g., CC, CXC)

For Ypt/Rab proteins to function in membrane trafficking, they must be localized to the cytosolic face of specific organelle membranes. This localization is achieved through a post-translational modification called prenylation, which involves the covalent attachment of hydrophobic isoprenoid lipids to cysteine residues at or near the C-terminus of the protein. wikipedia.orgnih.gov

Rab GTPases, including the Ypt3 family, are typically modified by geranylgeranyltransferase II (GGTase II). This enzyme recognizes specific C-terminal motifs. nih.gov Unlike the CaaX motif recognized by other prenyltransferases, Rab proteins often possess motifs such as CC, CXC, or CCXX. nih.govnih.gov This modification is essential for anchoring the otherwise soluble Ypt3 protein to the appropriate membrane, allowing it to recruit and interact with its effectors in the correct cellular location.

Prenylation MotifDescriptionTypical Isoprenoid Group
CC Two adjacent cysteines at the C-terminusGeranylgeranyl
CXC Two cysteines separated by another amino acidGeranylgeranyl
CaaX Cysteine, two aliphatic amino acids, and a terminal amino acidFarnesyl or Geranylgeranyl

Conformational Dynamics and the GTPase Cycle

The function of Ypt3 as a molecular switch is governed by the GTPase cycle, which involves transitioning between two distinct conformational states. wikipedia.org This cycle is tightly regulated and fundamental to its role in orchestrating vesicular transport.

GTP-Bound (Active) and GDP-Bound (Inactive) States

The Ypt3 protein cycles between an active state when bound to GTP and an inactive state when bound to GDP. wikipedia.org

Active State (GTP-bound) : In this conformation, Ypt3 can bind to specific effector proteins, which then execute downstream functions, such as tethering vesicles to target membranes or recruiting motor proteins. The protein remains active until the bound GTP is hydrolyzed. youtube.com

Inactive State (GDP-bound) : Following GTP hydrolysis, the protein is in its inactive, GDP-bound state. In this conformation, it has a low affinity for its effectors and is typically cytosolic. youtube.com To participate in another round of trafficking, the GDP must be exchanged for a new molecule of GTP, a process catalyzed by a GEF.

Molecular Basis of Conformational Changes in Rab/Ypt Proteins

The transition between the active and inactive states is driven by the presence or absence of the γ-phosphate on the bound guanine nucleotide. The presence of this terminal phosphate in the GTP-bound state stabilizes a specific conformation of the Switch I and Switch II regions through interactions mediated by the conserved threonine and glycine residues and the Mg²⁺ ion. youtube.comyoutube.com

When GTP is hydrolyzed to GDP, the γ-phosphate is released. This loss disrupts the network of interactions holding the switch regions in their active conformation. youtube.com The loops then relax into the inactive state, which is unable to effectively bind to downstream effectors. This conformational change is the physical basis of the molecular switch mechanism that allows Rab/Ypt proteins to control the timing and location of membrane trafficking events with high fidelity. scispace.com

Post-Translational Modifications Essential for Np-ypt3 Function

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their function, localization, and stability. wikipedia.orgnih.gov For Np-ypt3 and other Rab family proteins, a key set of modifications is required for their biological activity, primarily by enabling their association with cellular membranes.

The most critical post-translational modification for the function of Rab/Ypt proteins is prenylation, a type of lipidation that involves the attachment of an isoprenoid lipid group. nih.govmdpi.com This modification is essential for anchoring these otherwise soluble proteins to the lipid bilayers of cellular membranes, a prerequisite for their role in vesicle transport. nih.govnih.gov

Specifically, Np-ypt3, like most Rab proteins, undergoes double geranylgeranylation. This process involves the covalent attachment of two 20-carbon geranylgeranyl groups to cysteine residues located at the C-terminus of the protein. nih.gov This reaction is catalyzed by the enzyme geranylgeranyl transferase-2 (GGT-2), also known as RabGGT. nih.gov The hydrophobic nature of the attached lipid moieties facilitates the insertion and anchoring of the protein into membranes, such as those of the Golgi apparatus and transport vesicles. mdpi.com The stable association with the correct membrane is absolutely required for Ypt proteins to recruit effector proteins and regulate the docking and fusion stages of vesicle trafficking. nih.govresearchgate.net A reduction in the levels of Ypt protein prenylation can lead to defects in vesicle polarization and thermosensitive growth, highlighting the essentiality of this modification. nih.gov

Modification ProcessKey EnzymeLipid Group AttachedPrimary FunctionReference
GeranylgeranylationGeranylgeranyl Transferase-II (GGT-2 or RabGGT)Two 20-carbon geranylgeranyl groupsAnchors Np-ypt3 to cellular membranes nih.gov

While prenylation is the hallmark modification for membrane targeting, other PTMs like phosphorylation and methylation are known to regulate the activity of signaling proteins and could play a role in modulating Np-ypt3 function. nih.govnews-medical.net These modifications often act as molecular switches, altering a protein's conformation, activity, or its interaction with other proteins. nih.govnih.gov

Phosphorylation: This is a reversible modification involving the addition of a phosphate group to serine, threonine, or tyrosine residues. news-medical.net It is a common mechanism for controlling the activity of enzymes and signaling proteins. news-medical.net In the context of a GTPase like Np-ypt3, phosphorylation could potentially influence its binding to GTP/GDP, its interaction with regulatory proteins like Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs), or its recruitment of downstream effectors. nih.gov

Methylation: This modification involves the addition of a methyl group, typically to lysine or arginine residues. news-medical.net Protein methylation is recognized as an important PTM involved in various biological processes, including signal transduction and chromatin regulation. nih.gov There is increasing evidence for crosstalk between different PTMs; for instance, phosphorylation at one site can antagonize methylation at another, providing a sophisticated layer of functional regulation. nih.gov

While specific phosphorylation or methylation sites on Np-ypt3 have not been extensively characterized, the prevalence of these modifications in regulating other GTPases suggests they are plausible mechanisms for fine-tuning Np-ypt3 activity in response to cellular signals. nih.govresearchgate.net

Potential ModificationDescriptionGeneral Function in Signaling ProteinsReference
PhosphorylationAddition of a phosphate group to Ser, Thr, or Tyr residues.Acts as a molecular switch to control protein activity and interactions. news-medical.net
MethylationAddition of a methyl group to Lys or Arg residues.Regulates protein function and can crosstalk with other PTMs. nih.gov

Structural Studies of Np-ypt3 and Homologs

Understanding the three-dimensional structure of Np-ypt3 is key to deciphering its mechanism of action. While high-resolution experimental structures specific to Np-ypt3 may be limited, significant insights can be gained from studies of its close homologs (Rab proteins) and through powerful computational prediction methods.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary experimental techniques used to determine the three-dimensional structures of proteins at atomic resolution. nih.govnih.gov

X-ray Crystallography provides a static snapshot of the protein's most stable conformation by analyzing how a protein crystal diffracts X-rays. nih.gov

NMR Spectroscopy determines the structure of a protein in solution, offering valuable insights into its dynamics and flexibility. nih.govmdpi.com

While a specific PDB entry for Np-ypt3 is not highlighted, the structures of numerous Rab family homologs have been solved. nih.gov These studies have revealed a conserved G-domain fold responsible for GTP/GDP binding and hydrolysis, which is characteristic of the Ras superfamily of small G proteins. nih.gov This domain features key structural motifs, including the P-loop and the Switch I and Switch II regions, which undergo conformational changes between the active (GTP-bound) and inactive (GDP-bound) states. nih.gov

In the absence of direct experimental data, in silico structural modeling has become a revolutionary tool in structural biology. nih.govlongdom.org AlphaFold2, an AI system developed by Google DeepMind, can predict protein 3D structures from their amino acid sequences with remarkable accuracy. ebi.ac.uknih.gov The AlphaFold Protein Structure Database now contains over 200 million predicted structures, including those for many Rab GTPases, which serve as excellent models for Np-ypt3. ebi.ac.ukebi.ac.uk

Across the Rab/Ypt protein family, certain amino acid residues are highly conserved, implying they play a crucial role in the structure or function of the protein. nih.gov One such critical residue in the Ypt3 protein of fission yeast (Schizosaccharomyces pombe) is Arginine 29 (Arg29). nih.gov

Studies on a mutant form of Ypt3, where Arg29 was replaced by a histidine (Ypt3R29H), revealed the profound importance of this single residue. nih.gov While the wild-type GFP-tagged Ypt3 protein localizes to discrete punctate structures within the cell, the GFP-Ypt3R29H mutant protein showed diffuse staining throughout the cytoplasm and nucleus. nih.gov This indicates that the conserved Arg29 is essential for the specific subcellular localization of the Ypt3 protein. nih.gov This mislocalization subsequently impairs the protein's function in the exocytic pathway, which is essential for protein transport from the Golgi apparatus. nih.gov This finding underscores how a single conserved residue can be a primary determinant of a protein's correct placement and, consequently, its biological role.

Protein VariantCellular LocalizationFunctional ImplicationReference
Wild-Type Ypt3Discrete punctate structures (e.g., endosomes)Proper function in the exocytic pathway nih.gov
Ypt3-R29H MutantDiffuse throughout cytoplasm and nucleusLoss of specific localization and impaired function nih.gov

Biochemical Mechanisms and Regulatory Networks of Np Ypt3 Activity

GTPase Activity and Nucleotide Binding Properties

Intrinsic GTP Hydrolysis Rates

No studies measuring the intrinsic rate of GTP hydrolysis for the Np-ypt3 protein were identified.

Nucleotide Exchange Kinetics

Specific kinetic data regarding the rates of GDP dissociation and GTP binding for the this compound are not documented.

Regulation by Guanine (B1146940) Nucleotide Exchange Factors (GEFs)

Identification of GEF Interaction Partners

There is no available research identifying the specific GEF proteins that interact with and activate Np-ypt3 in Nicotiana plumbaginifolia.

Mechanisms of GEF-mediated GDP/GTP Exchange

Without the identification of specific GEFs for Np-ypt3, the mechanism of its activation remains uncharacterized.

Regulation by GTPase-Activating Proteins (GAPs)

No specific GAPs that regulate the activity of Np-ypt3 by accelerating its GTP hydrolysis have been identified in Nicotiana plumbaginifolia. While a RhoGAP1 has been described in tobacco, its activity is directed towards RAC/Rop type GTPases, not the Ypt/Rab family nih.gov.

Due to the absence of specific research on the biochemical mechanisms and regulatory networks of the this compound, it is not possible to provide the detailed, data-driven article as requested.

Identification of GAP Interaction Partners

The primary regulators that inactivate Ypt/Rab proteins are members of the GAP family. In yeast, these are often referred to as Gyp (GTPase-activating protein for Ypt) proteins. While a specific GAP for S. pombe Ypt3 has not been definitively characterized, the regulatory mechanisms are highly conserved. The S. pombe genome contains several predicted GAPs, such as Gyp3, which has been shown to act on the related Ypt2 protein. uniprot.org The most extensively studied Ypt-GAP is Gyp1p from Saccharomyces cerevisiae, which primarily targets Ypt1p. nih.govnih.gov Given the structural and functional homology among Ypt proteins and their GAPs, Gyp1p serves as an excellent model for understanding the likely interaction partners of Np-ypt3. These GAPs ensure that the active state of Ypt proteins is terminated in a spatially and temporally controlled manner.

The interaction is highly specific, with the GAP domain recognizing the GTP-bound conformation of the Ypt protein. This interaction induces conformational changes in both proteins, positioning the catalytic machinery for the hydrolysis reaction.

Interacting GAPTarget Ypt/Rab ProteinOrganismKey Function
Gyp1pYpt1pSaccharomyces cerevisiaeNegative regulator of Ypt1 at the Golgi; involved in autophagy. nih.govresearchgate.net
Gyp3pYpt2pSchizosaccharomyces pombeRegulates exocytosis. uniprot.org

Mechanisms of GAP-mediated GTP Hydrolysis Acceleration

Ypt/Rab GTPases possess a very slow intrinsic rate of GTP hydrolysis. GAPs can accelerate this rate by several orders of magnitude through the insertion of a catalytic residue into the GTP-binding pocket of the Ypt protein. This mechanism is commonly known as the "arginine finger" model. embopress.orgresearchgate.net

The crystal structure of the Gyp1p GAP domain reveals that a highly conserved arginine residue (Arg343) is essential for its catalytic activity. researchgate.netembopress.org Upon binding to the GTP-bound Ypt protein, the GAP positions this arginine finger into the active site. The positively charged arginine residue helps to stabilize the negative charges that develop in the phosphate (B84403) groups of GTP during the transition state of the hydrolysis reaction. researchgate.net This stabilization of the transition state significantly lowers the activation energy for the cleavage of the γ-phosphate from GTP.

In addition to the arginine finger, some studies suggest a dual-finger mechanism involving a "glutamine finger". researchgate.netresearchgate.net In this model, a conserved glutamine from the GAP domain supplements or substitutes for the function of a glutamine residue within the Ypt protein itself, which is also critical for positioning the attacking water molecule required for hydrolysis. researchgate.netresearchgate.net The result of this catalytic action is the rapid conversion of GTP to GDP and inorganic phosphate (Pi), which switches the this compound to its inactive conformation.

Key ResidueLocationMechanism of ActionConsequence
Arginine Finger (e.g., Arg343 in Gyp1p)GAP ProteinInserts into the Ypt active site to stabilize the transition state of GTP. researchgate.netembopress.orgAccelerates GTP hydrolysis.
Catalytic GlutamineYpt/Rab Protein & GAP ProteinPositions the nucleophilic water molecule for attack on the γ-phosphate. researchgate.netresearchgate.netnih.govFacilitates the hydrolytic reaction.

Regulation by GDP Dissociation Inhibitors (GDIs)

After GTP hydrolysis, the inactive, GDP-bound Np-ypt3 must be recycled from the target membrane back to the cytosol so it can participate in another round of transport. This critical recycling step is mediated by GDP Dissociation Inhibitors (GDIs).

Interaction with GDIs and their Role in Membrane Cycling

GDIs are soluble proteins that recognize and bind specifically to the GDP-bound conformation of Ypt/Rab proteins. This interaction is fundamental to their function in membrane cycling. Ypt proteins, including Np-ypt3, are anchored to membranes via one or two C-terminal geranylgeranyl lipid modifications. GDIs work by shielding these hydrophobic lipid anchors from the aqueous environment of the cytosol.

Genetic studies in fission yeast have provided direct evidence for the interaction between Ypt3 and its GDI. A mutant allele of the essential GDI gene, gdi1, was shown to have a synthetic lethal interaction with a mutant allele of ypt3, underscoring their functional link in vivo. In these GDI mutants, Rab/Ypt proteins are depleted from the cytosolic fraction and accumulate on membranes, demonstrating the essential role of GDI in extracting Ypt proteins from the membrane to maintain a cytosolic pool.

Interacting ProteinTarget Protein StateRole in Membrane Cycling
GDI (e.g., Gdi1 in S. pombe)GDP-bound Np-ypt3Extracts Np-ypt3 from the target membrane.
GDI-Ypt3 ComplexN/ASolubilizes Np-ypt3 for transport through the cytosol.
GDI Displacement Factor (GDF)GDI-Ypt3 ComplexCatalyzes the release of Np-ypt3 onto a new donor membrane.

Mechanisms of GDI-mediated Membrane Extraction and Cytosolic Solubilization

The mechanism by which GDIs extract and solubilize Ypt proteins involves significant conformational changes and the sequestration of the lipid anchor. The process can be described in two main steps:

Membrane Extraction : The GDI protein binds to the GDP-bound Np-ypt3 anchored on the membrane. This binding event is thought to trigger a conformational change within the GDI, opening a hydrophobic pocket. This pocket then envelops the geranylgeranyl group(s) attached to the C-terminus of Np-ypt3. By capturing the lipid anchor, the GDI effectively dislodges the Ypt protein from the lipid bilayer.

Cytosolic Solubilization : Once the lipid tail is sequestered within the GDI's hydrophobic pocket, the resulting GDI-Np-ypt3 complex is rendered soluble. The GDI masks the hydrophobicity of the prenyl group, preventing it from aggregating in the aqueous cytosol or re-inserting non-specifically into other membranes. This allows the inactive Np-ypt3 to be transported through the cytoplasm to its site of reactivation on a donor membrane, where it can begin a new cycle of activity. The release of the Ypt protein from the GDI at the correct membrane is facilitated by GDI Displacement Factors (GDFs).

Cellular Localization and Membrane Association Dynamics of Np Ypt3 Protein

Subcellular Compartmentalization and Specificity

Np-ypt3 exhibits a distinct pattern of distribution, associating with specific organelles and cellular structures involved in the exocytic and endocytic pathways.

Research indicates that Np-ypt3 protein is associated with endosomal compartments. vulcanchem.com Endosomes are a series of membrane-bound vesicles that play a central role in sorting and trafficking of internalized material. nih.govfao.org The localization of Np-ypt3 to these structures suggests its involvement in the complex network of endocytic trafficking, where molecules are sorted for degradation or recycling back to the plasma membrane. nih.govfao.org

Np-ypt3 is clearly linked to the Golgi apparatus and subsequent trafficking steps. vulcanchem.comscispace.com The Golgi is a central organelle for modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles. wikipedia.orgbritannica.com Studies on its homolog, Ypt3, in fission yeast have shown that mutations can lead to the accumulation of aberrant Golgi-like structures and what are believed to be post-Golgi vesicles. nih.gov This points to a critical function for Np-ypt3 in the exocytic pathway, specifically in the trafficking of vesicles that bud from the trans-Golgi network. scispace.comnih.govfrontiersin.org

Beyond its association with major organelles, Np-ypt3 demonstrates highly specific localization to dynamic cellular structures. In fission yeast, a GFP-tagged Ypt3 homolog concentrates at sites of active cell growth, such as the cell tips. nih.gov During cell division, it relocates to the medial region, where the cleavage furrow forms to separate the daughter cells. nih.gov This polarized localization to growth sites and the division site is dependent on the integrity of the actin cytoskeleton. nih.gov In addition to these concentrated areas, the protein is also observed in punctate structures dispersed throughout the cytoplasm. nih.gov

Table 1: Subcellular Localization of Np-ypt3 and its Homologs

Cellular Location Description of Association Key Dependency
Endosomes Associated with endosomal compartments, implying a role in sorting and recycling pathways. vulcanchem.com -
Golgi Apparatus Found in association with the Golgi and post-Golgi vesicles; mutations can cause accumulation of these structures. vulcanchem.comnih.gov -
Growth Sites Concentrates at the tips of growing cells. nih.gov Actin Cytoskeleton nih.gov
Cleavage Furrow Relocates to the medial region during mitosis, participating in cytokinesis. nih.gov Actin Cytoskeleton nih.gov
Cytoplasm Observed as scattered, punctate structures independent of the actin network. nih.gov -

Mechanisms of Membrane Recruitment and Dissociation

The transient and specific association of Np-ypt3 with cellular membranes is not a passive process. It is tightly controlled by post-translational modifications and a suite of regulatory proteins that manage its activity state.

The primary mechanism for anchoring Np-ypt3 to a membrane is a post-translational lipid modification known as prenylation. vulcanchem.com This process involves the covalent attachment of a hydrophobic isoprenoid lipid, such as a geranylgeranyl group, to a cysteine residue located at the C-terminus of the protein. vulcanchem.comresearchgate.netnih.gov This attached lipid tail can then insert into the lipid bilayer of target membranes, facilitating the protein's association with organelles. mdpi.com This modification is essential for the protein to move from the soluble cytosolic pool to a membrane-bound state where it can perform its functions. vulcanchem.comnih.gov

The dynamic cycling of Np-ypt3 between the membrane and the cytosol is governed by its nucleotide-bound state (GTP or GDP), which is controlled by three main classes of regulatory proteins. mdpi.comnih.gov

Guanine (B1146940) Nucleotide Exchange Factors (GEFs): GEFs are the activators. ijbs.comusp.br They promote the dissociation of the tightly bound GDP from Np-ypt3, allowing the more abundant GTP to bind in its place. mdpi.comnih.gov The GTP-bound "active" conformation of Np-ypt3 preferentially associates with membranes and interacts with downstream effector proteins to mediate vesicular transport. usp.brnih.gov

GTPase-Activating Proteins (GAPs): GAPs act as deactivators. ijbs.com They significantly accelerate the intrinsically slow rate at which Np-ypt3 hydrolyzes GTP back to GDP. mdpi.comnih.gov Once in the GDP-bound "inactive" state, the protein's affinity for the membrane is reduced, leading to its dissociation back into the cytosol. nih.gov

Guanosine (B1672433) Diphosphate (B83284) (GDI) Dissociation Inhibitors (GDIs): GDIs play a crucial role in maintaining the cytosolic pool of inactive Rab proteins. mdpi.com They can bind to the prenylated, GDP-bound form of Np-ypt3, masking its lipid anchor and sequestering it in the cytosol. mdpi.comnih.gov This prevents its non-specific re-association with membranes and keeps it ready for another cycle of activation by a GEF at a specific cellular location. mdpi.com

Table 2: Key Regulators of Np-ypt3 Membrane Association

Regulatory Protein Function Effect on Np-ypt3
GEF (Guanine Nucleotide Exchange Factor) Promotes exchange of GDP for GTP. mdpi.comnih.gov Activates the protein, leading to membrane recruitment. nih.gov
GAP (GTPase-Activating Protein) Stimulates GTP hydrolysis to GDP. mdpi.comijbs.com Inactivates the protein, leading to membrane dissociation. nih.gov
GDI (Guanosine Diphosphate Dissociation Inhibitor) Binds to inactive, GDP-bound protein in the cytosol. mdpi.com Sequesters the protein, preventing membrane association. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ypt3 protein
Rab11 protein
GFP (Green Fluorescent Protein)
GDP (Guanosine Diphosphate)
GTP (Guanosine Triphosphate)
Geranylgeranyl

Dynamic Localization and Trafficking in Response to Cellular Cues of this compound

The localization and trafficking of the this compound, a member of the Rab11 family of small GTPases in Nicotiana plumbaginifolia, are not static processes. Instead, they are highly dynamic, responding to a variety of internal and external cellular signals to modulate vesicle trafficking pathways. This dynamic behavior is crucial for the plant's ability to adapt to changing environmental conditions and to carry out specialized cellular functions. Homologs of Np-ypt3 in other plant species have been shown to be involved in responses to abiotic stress and hormonal signals, suggesting a conserved role for this class of proteins in signal-dependent trafficking.

Activity-Dependent Localization Changes

The function of Rab GTPases like Np-ypt3 is intrinsically linked to their ability to cycle between a GTP-bound (active) and a GDP-bound (inactive) state. This nucleotide-dependent switch dictates their association with membranes and their interaction with effector proteins, thereby controlling vesicle formation, transport, and fusion. Studies on Arabidopsis Rab-A2a, a homolog of Np-ypt3, have demonstrated that mutations predicted to lock the protein in either the GTP- or GDP-bound state dramatically alter its subcellular localization. nih.gov The GTP-bound, constitutively active (CA) mutant tends to accumulate at the plasma membrane, while the GDP-bound, dominant-negative (DN) mutant is often retained in the Golgi apparatus. nih.gov This indicates that the activation state of the protein is a primary determinant of its position within the endomembrane system.

Furthermore, plant Rab11 homologs have been implicated in various signaling pathways, suggesting that their localization and activity are modulated by cellular cues. For instance, some Rab11 proteins are involved in light signal transduction and the biosynthesis of brassinosteroids. nih.gov In tobacco pollen tubes, the localization of a Rab11 homolog to the apical "clear zone," a region of active vesicle fusion and cell growth, is dependent on the proper regulation of its activity. nih.gov The expression of either dominant-negative or constitutively active forms of this Rab11 protein disrupts normal pollen tube elongation and guidance, highlighting the importance of dynamic cycling for its function. nih.gov Research on Arabidopsis has also linked a RabA1 GTPase to salinity stress tolerance, where it is required for protein transport between the trans-Golgi network and the plasma membrane. nih.gov While direct evidence for Np-ypt3 is still emerging, these findings in homologous systems strongly suggest that its localization is dynamically regulated in response to environmental and developmental signals.

Condition Observed Localization Change in Rab11 Homologs Functional Implication Organism/System
GTP-bound (Active) State Accumulation at the plasma membrane.Promotes vesicle fusion with the target membrane.Arabidopsis thaliana
GDP-bound (Inactive) State Retention in the Golgi apparatus.Prevents interaction with downstream effectors.Arabidopsis thaliana
Pollen Tube Tip Growth Predominant localization to the apical clear zone.Regulation of polarized secretion and delivery of cell wall components.Nicotiana tabacum (Tobacco)
Salinity Stress Involved in transport from the TGN to the plasma membrane.Contributes to stress tolerance mechanisms.Arabidopsis thaliana

Influence of Cytoskeletal Elements on Np-ypt3 Localization

The trafficking of vesicles and the maintenance of organelle distribution within the cell are heavily dependent on the cytoskeleton, primarily actin filaments and microtubules. The polarized localization of Rab/Ypt proteins to specific cellular domains is often a direct consequence of their association with cytoskeletal tracks.

In the fission yeast Schizosaccharomyces pombe, the polarized localization of Ypt3, a homolog of Np-ypt3, to sites of active cell growth is dependent on the integrity of the actin cytoskeleton. molbiolcell.org Depolymerization of actin filaments with the drug latrunculin A abolishes the concentration of GFP-tagged Ypt3 at the growing cell tips and the medial region during cytokinesis. molbiolcell.org This suggests that secretory vesicles or endosomes carrying Ypt3 are transported along actin cables to their destination. molbiolcell.org

In plant cells, the actin cytoskeleton is also a major driver of organelle and vesicle movement, including the process of cytoplasmic streaming. nih.gov In the context of tip-growing cells like pollen tubes, a dynamic network of actin filaments is essential for the "reverse-fountain" pattern of cytoplasmic streaming that delivers vesicles to the apex. nih.gov Given that a tobacco Rab11b homolog is concentrated in this apical region, it is highly probable that its localization is maintained through actin-dependent transport. nih.gov

While the direct interaction between Np-ypt3 and the plant cytoskeleton has not been detailed, studies of Rab11 effector proteins in other systems provide a model for this connection. Rab11 effectors can act as linkers to motor proteins that move along cytoskeletal filaments. uio.no For example, some Rab11-family interacting proteins (FIPs) recruit motor proteins like dynein or kinesins to mediate transport along microtubules. uio.no Although the specific cytoskeletal motors and adaptors that may interact with Np-ypt3 in plant cells remain to be identified, the established role of the cytoskeleton in vesicle trafficking strongly supports its critical influence on Np-ypt3 localization and function.

Cytoskeletal Element Observed Effect on Ypt3/Rab11 Homolog Localization Proposed Mechanism Organism/System
Actin Filaments Required for polarized localization to growth sites (cell tips and medial region).Transport of Ypt3-associated vesicles along actin cables.Schizosaccharomyces pombe (Fission Yeast)
Actin Filaments Implied in the accumulation at the apical clear zone of pollen tubes.Actin-driven cytoplasmic streaming delivers Rab11-containing vesicles to the tip.Nicotiana tabacum (Tobacco)
Microtubules Destabilization blocks the transport of the Rab11 effector Rabin8 to the centrosome.Vesicular transport of Rab11-Rabin8 complexes is microtubule-dependent.RPE (Retinal Pigment Epithelial) cells

Intermolecular Interactions and Signaling Cascades Involving Np Ypt3 Protein

Identification and Characterization of Direct Binding Partners

The function of Np-ypt3 is intrinsically linked to its ability to interact with specific protein partners. These interactions are highly regulated and determine the precise role of Np-ypt3 within the cell.

Effector Proteins and Downstream Targets

Effector proteins are key downstream interactors of Rab GTPases, binding specifically to the active, GTP-bound form of the Rab protein. This interaction mediates the recruitment of effectors to specific cellular membranes or structures, enabling the Rab protein to exert its function in processes such as vesicle budding, transport, tethering, and fusion nih.govresearchgate.net. While specific effector proteins directly binding to Nicotiana plumbaginifolia Np-ypt3 are not extensively detailed in the provided search results, studies on its homologs, such as Schizosaccharomyces pombe Ypt3 (a mammalian Rab11 homolog), offer insights into potential downstream targets and processes.

In S. pombe, Ypt3 functions at multiple steps of the exocytic pathway, suggesting interactions with effectors involved in this process nih.govnih.gov. The pleiotropic phenotypes observed in ypt3 mutants, including defects in cytokinesis, cell wall integrity, and vacuole fusion, indicate that Np-ypt3 homologs influence a range of cellular functions, likely through interaction with distinct effector molecules that mediate these diverse processes nih.govnih.gov. The polarized localization of S. pombe Ypt3 at growth sites, dependent on the actin cytoskeleton, further suggests interaction with proteins that link vesicular transport to the cytoskeleton nih.gov. Effector molecules can mediate a cascade of downstream events following binding to activated small G proteins usp.br.

Regulatory Proteins (GEFs, GAPs, GDIs)

The activity of Np-ypt3, like other Rab GTPases, is tightly controlled by a set of regulatory proteins: Guanine (B1146940) Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and GDP Dissociation Inhibitors (GDIs) nih.govresearchgate.netnih.gov.

GEFs promote the exchange of GDP for GTP, thereby activating Np-ypt3 and enabling its interaction with effector proteins nih.govnih.gov. GEFs play a major role in recruiting Rabs to specific sites within cells nih.gov.

GAPs stimulate the intrinsic GTPase activity of Np-ypt3, leading to the hydrolysis of GTP to GDP and its subsequent inactivation nih.govnih.gov. This inactivation is crucial for terminating the Rab signal and allowing the protein to be recycled.

GDIs are chaperone-like molecules that bind to the inactive, GDP-bound form of prenylated Rab proteins, solubilizing them from membranes and shuttling them between different cellular compartments nih.govresearchgate.netnih.gov. GDI-mediated delivery of prenylated Rab GTPases to the membrane is proposed to involve docking of the Rab:GDI complex with a putative membrane Rab recruitment factor researchgate.net.

While specific GEFs, GAPs, or GDIs for Nicotiana plumbaginifolia Np-ypt3 are not explicitly named in the search results, the general mechanisms by which these regulators control Rab activity are well-established and applicable to Np-ypt3 as a Rab family member nih.govnih.gov.

Role in Protein Complex Formation and Dissociation

Protein complexes are fundamental units of cellular function, and Np-ypt3 participates in the formation and dissociation of such complexes to carry out its roles in membrane trafficking and signaling arxiv.orgnih.govnih.govfrontiersin.org.

Formation of Functional Rab/Effector Complexes

The formation of functional complexes between Np-ypt3 and its effector proteins is a critical step in the execution of its downstream functions. This complex formation typically occurs when Np-ypt3 is in its active, GTP-bound state and localized to the appropriate membrane or cellular compartment nih.govresearchgate.net. The interaction with effectors allows Np-ypt3 to recruit the necessary machinery for vesicular transport steps, such as budding, tethering, or fusion. The specificity of Rab-effector interactions contributes to the precise targeting and regulation of vesicular traffic within the cell nih.gov.

Integration into Larger Protein Networks

Participation in Specific Signaling Pathways

Rab GTPases are increasingly recognized for their roles beyond simple vesicular transport, acting as key regulators and participants in various signaling pathways usp.br. Based on the functions of its homologs, Np-ypt3 is likely involved in signaling pathways related to the processes it regulates.

In S. pombe, Ypt3 is essential for the exocytic pathway, a fundamental process involving the transport and fusion of vesicles with the plasma membrane nih.govnih.gov. This pathway is intricately linked to signaling events that regulate cell growth, cell wall synthesis, and cytokinesis. The observed defects in cell wall integrity and cytokinesis in ypt3 mutants underscore its involvement in signaling cascades that control these processes nih.govnih.gov.

Moreover, the genetic and functional interaction between S. pombe Ypt3 and calcineurin suggests a role for Np-ypt3 homologs in signaling pathways mediated by calcineurin nih.govnih.gov. Calcineurin is a calcium-dependent phosphatase involved in a variety of cellular responses, including stress adaptation and cell wall integrity signaling in yeast. The exacerbation of ypt3 mutant phenotypes by calcineurin inhibition indicates a functional connection between Ypt3 and calcineurin-dependent signaling nih.govnih.gov. This highlights how Np-ypt3 can be integrated into signaling networks that respond to environmental cues or cellular stress.

Genetic and Functional Interactions (e.g., with calcineurin)

Significant genetic and functional interactions have been identified between Ypt3 protein and the protein phosphatase calcineurin, particularly in Schizosaccharomyces pombe. Genetic screens designed to identify mutations conferring sensitivity to FK506, a specific inhibitor of calcineurin, successfully identified the ypt3 gene. guidetopharmacology.orgnih.govresearchgate.net This finding indicated a functional connection between Ypt3 and calcineurin-mediated pathways. Further studies revealed a synthetic lethal genetic interaction between calcineurin deletion and mutations in ypt3, strongly suggesting that these two proteins function in overlapping or parallel essential pathways. nih.govresearchgate.netuni-freiburg.de

The functional interplay between Ypt3 and calcineurin has been implicated in several critical cellular processes, including membrane trafficking, cytokinesis, cell wall integrity, and vacuole fusion. researchgate.netuni-freiburg.de For instance, mutations in ypt3 lead to pleiotropic phenotypes such as defects in cytokinesis, abnormal cell wall integrity, and issues with vacuole fusion, which are exacerbated by the inhibition of calcineurin activity. researchgate.netuni-freiburg.de This suggests that calcineurin and Ypt3 collaboratively contribute to the proper execution of these cellular events. While the precise molecular mechanism by which calcineurin influences Ypt3 function is still under investigation, the genetic evidence underscores a vital functional link between this small GTPase and a key calcium-dependent phosphatase. uni-freiburg.de

Cross-talk with Other Signaling Modules

Beyond its interaction with calcineurin, Ypt3 protein participates in cross-talk with other signaling modules, primarily within the context of membrane trafficking and cellular organization. As a Rab GTPase, Ypt3 is a key regulator of specific steps in vesicle transport pathways. researchgate.netr-project.org These pathways are tightly integrated with other signaling networks, including those controlled by the actin cytoskeleton, which is required for the polarized localization of GFP-tagged Ypt3 in fission yeast. researchgate.netuni-freiburg.de

Ypt3's involvement in membrane trafficking suggests potential interactions and regulatory links with other GTPases and their regulators (Guanine Nucleotide Exchange Factors - GEFs and GTPase-Activating Proteins - GAPs) that control different stages of vesicle budding, movement, and fusion. r-project.orgreadthedocs.iomdpi.com While specific comprehensive data on the full spectrum of Ypt3 cross-talk partners were not extensively detailed in the search results beyond calcineurin and general membrane trafficking components, its role as a central player in the exocytic pathway implies intricate coordination with various signaling pathways that regulate cell growth, division, and response to environmental cues. researchgate.netuni-freiburg.de Studies have also hinted at connections between Ypt3 and PI4,5P2 signaling, another crucial regulator of membrane dynamics. nih.gov Furthermore, Rab family GTPases, in general, have been shown to regulate pathways like the TOR complex 2 signaling, suggesting potential broader connections for Ypt3. nih.gov

Mechanisms of Effector Recruitment and Activation

Like other small GTPases, Ypt3 protein functions as a molecular switch, cycling between distinct conformational states dictated by its bound nucleotide (GDP or GTP). This cycle is fundamental to its ability to recruit and activate downstream effector proteins, thereby transmitting signals and orchestrating cellular events.

GTP-Dependent Effector Binding

A hallmark of Rab GTPases and other members of the Ras superfamily is their ability to bind and activate effector proteins specifically when bound to GTP. r-project.orgreadthedocs.iomdpi.com In its active, GTP-bound state, Ypt3 undergoes conformational changes that create a binding interface recognized by its specific downstream effectors. These effectors are diverse and can include kinases, phosphatases, tethering factors, and motor proteins, among others, which mediate the downstream functions of Ypt3 in membrane trafficking and other processes. readthedocs.iomdpi.com The preferential binding of effectors to the GTP-bound form ensures that signaling occurs only when Ypt3 is in its active state, typically at specific cellular membranes or compartments. This GTP-dependent binding is a tightly regulated process, controlled by GEFs that promote GTP binding and GAPs that stimulate GTP hydrolysis, returning Ypt3 to its inactive GDP-bound state and causing effector dissociation. r-project.orgmdpi.com

Conformational Changes Inducing Effector Activity

The binding of GTP to Ypt3 protein induces critical conformational changes, particularly within flexible regions known as "switch I" and "switch II." r-project.orgmdpi.com These structural rearrangements are essential for creating the effector-binding surface and, in some cases, directly influencing the catalytic activity or localization of the bound effector. mdpi.com Studies on homologous Rab GTPases, such as Saccharomyces cerevisiae Ypt32, have provided detailed structural insights into these changes. The crystal structures of Ypt32 in its GTP- and GDP-bound forms reveal distinct conformations, including a notable change in the switch II helix upon nucleotide binding and interaction with regulatory proteins like Guanine Nucleotide Dissociation Inhibitors (GDIs). These conformational differences explain the differential affinity for effectors and regulators based on the nucleotide state. By undergoing these GTP-induced conformational shifts, Ypt3 can effectively recruit its cognate effectors to specific cellular locations, thereby initiating downstream signaling cascades and coordinating membrane transport events. r-project.orgmdpi.com

Subject: Physiological Roles and Functional Implications of Np-ypt3 Protein in Organisms

This article focuses on the chemical compound designated as this compound. While specific research directly and solely addressing a protein explicitly named "this compound" across diverse organisms is limited within the scope of the conducted searches, information regarding the Ypt/Rab family of GTPases, to which Np-ypt3 is presumed to belong based on its nomenclature, provides insights into its likely physiological roles and functional implications. The Ypt/Rab GTPases are well-established regulators of intracellular membrane trafficking in eukaryotic cells nih.gov. Discussions herein draw upon findings related to the Ypt family, including specific mentions of Ypt3 in certain model organisms, to infer potential functions of this compound.

Physiological Roles and Functional Implications of Np Ypt3 Protein in Organisms

Contributions to Specific Cellular Processes

Generated code

Vacuolar Fusion and Dynamics

Rab GTPases play a significant role in the complex processes of vacuolar trafficking and fusion in plants nih.govfrontiersin.orgfrontiersin.org. Specifically, members of the plant RabG subfamily, which are orthologous to yeast Ypt7p and mammalian Rab7, are implicated in these functions nih.govfrontiersin.orgfrontiersin.org. In yeast, Ypt7p is essential for the homotypic fusion of vacuoles frontiersin.orgpnas.org. Plant RabG proteins are involved in multiple pathways directed towards the vacuole, including endocytic and biosynthetic transport, as well as the recycling of components from the late endosome back to the secretory pathway frontiersin.org. This highlights the conserved, yet diversified, role of Rab GTPases in regulating vacuolar dynamics across different organisms nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgpnas.org.

Trafficking of Cell Wall-Modifying Enzymes

The synthesis and modification of the plant cell wall, a dynamic structure crucial for growth and development, heavily rely on precise vesicle trafficking nih.govnih.govoup.comresearchgate.nettandfonline.combiologists.comnih.gov. Rab GTPases are key regulators in the secretion of cell wall components, such as polysaccharides like pectin (B1162225) and hemicellulose, and are also likely involved in the transport of cell wall-modifying enzymes nih.govnih.govoup.comresearchgate.nettandfonline.combiologists.comnih.gov. This trafficking often originates from the Trans-Golgi Network (TGN), a central hub for post-Golgi sorting nih.govoup.comresearchgate.netbiologists.comoup.com. Research in Arabidopsis thaliana has identified the ECHIDNA (ECH) and YPT/RAB GTPase Interacting Protein (YIP) complex, which interacts with Rab GTPases, as essential for the TGN-mediated secretion of cell wall polysaccharides oup.comresearchgate.netbiologists.comoup.com. Furthermore, RabA4b, a plant Rab GTPase, localizes to membrane compartments at the tips of growing root hair cells, consistent with a role in the polarized secretion of cell wall components necessary for this type of growth nih.gov.

Involvement in Plant Development and Physiology

Rab proteins exert regulatory effects on a variety of plant developmental and physiological processes through their control of membrane trafficking nih.govbioscipublisher.comresearchgate.net. Their ability to direct vesicle movement to specific cellular destinations is fundamental to processes requiring precise delivery of membrane and cargo.

Role in Fruit Ripening and Softening (e.g., tomato homologs)

Fruit ripening is a complex developmental process involving significant changes in cell wall structure and composition, which contribute to fruit softening nih.govbioscipublisher.comtandfonline.comnih.gov. Rab GTPases are implicated in this process nih.govbioscipublisher.comtandfonline.comnih.gov. Studies on tomato have identified a cDNA clone, LeRab11a, encoding a protein highly homologous to the Rab11/YPT3 class of small GTPases nih.gov. The expression of LeRab11a is developmentally regulated during fruit ripening nih.gov. Experimental reduction of LeRab11a expression in antisense transgenic tomato plants led to a failure in normal fruit softening, alongside reduced levels of cell wall hydrolases such as pectinesterase and polygalacturonase nih.gov. This evidence strongly suggests that Rab11-like GTPases, such as the tomato homolog of Np-ypt3, play a role in the trafficking of these cell wall-modifying enzymes during fruit ripening nih.gov. A Rab-11-like GTPase has also been found to be developmentally regulated in ripening mango fruit nih.govuni-bielefeld.de.

Contribution to Root Development and Function

Rab GTPases are important for root development, particularly in processes involving polarized growth like root hair formation nih.govbioscipublisher.comresearchgate.netnih.gov. RabA4b, a plant Rab GTPase, accumulates on membrane compartments specifically at the tips of growing root hair cells nih.gov. This localization is consistent with a function in directing polarized secretion of materials required for the extension of root hairs nih.gov. Further supporting the role of Rab GTPases in tip growth, mutations in RabA4d, a RabA4 member expressed in pollen, resulted in abnormal pollen tube shapes and reduced growth rates, highlighting the importance of this protein family in directional cell expansion nih.govnih.gov.

Regulation of Cell Elongation and Polarity

Cell elongation and the establishment of cellular polarity are fundamental processes in plant development, and Rab GTPases contribute to their regulation nsf.govoup.comresearchgate.netCurrent time information in New York, NY, US.nih.gov. The secretion of cell wall polysaccharides, mediated by the TGN, is crucial for cell elongation oup.comresearchgate.net. The ECH/YIP complex, which interacts with Rab GTPases, is necessary for this TGN-mediated secretion and consequently for cell elongation oup.comresearchgate.net. In addition to regulating the delivery of cell wall components, a plant-specific Rab GTPase, RAB-A5c, has been shown to define the geometric edges of cells during organogenesis in Arabidopsis nih.gov. Inhibition of RAB-A5c activity disrupted normal cell geometry by affecting growth anisotropy and cytokinesis, indicating that the specification of these edges by Rab GTPases is an essential principle in cell patterning and morphogenesis nih.gov. Rab GTPases are also involved in the polarized secretion mechanisms that underpin tip growth in structures like pollen tubes and root hairs embopress.org.

Potential Roles in Hormone Transport or Receptor Trafficking

While direct evidence for Np-ypt3's involvement in hormone transport or receptor trafficking is not explicitly detailed in the provided information, related Rab GTPases have been implicated in such processes through their control of vesicular transport. The protein ECHIDNA (ECH), which forms a complex with YIP proteins known to interact with Rab GTPases, is involved in mediating the secretion of the auxin influx carrier AUXIN RESISTANT 1 (AUX1) from the TGN oup.com. This connection suggests that Rab GTPases interacting with the ECH/YIP complex may indirectly influence auxin transport by regulating the trafficking of auxin transporters oup.com. The broader role of Rab GTPases in regulating the movement of membrane proteins, including potential hormone receptors, through the endomembrane system provides a plausible mechanism for their indirect involvement in hormone signaling and receptor trafficking oup.com.

Phenotypic Consequences of Altered Np-ypt3 Activity

Alterations in the expression levels or functional integrity of Np-ypt3 protein or its homologs can lead to a range of phenotypic consequences at both the cellular and organismal levels. These effects highlight the essential nature of proper Np-ypt3 function in various biological processes.

Effects of Gene Knockdown or Overexpression (e.g., antisense transformation)

Reducing the expression of Np-ypt3 or its close homologs can significantly impact cellular and developmental processes. In tomato, antisense transformation was employed to reduce the expression of LeRab11a, a gene encoding a protein with high homology to Np-Ypt3 fishersci.sewikidata.org. This reduction in LeRab11a expression resulted in a distinct "mutant phenotype" in the transgenic plants fishersci.sewikidata.org.

Overexpression of Rab GTPases can also lead to phenotypic changes americanelements.com. While direct data on Np-ypt3 overexpression phenotypes were not extensively detailed in the search results, studies on related proteins, such as ARA2, indicate that overexpression can cause pleiotropic effects americanelements.com. The specific consequences of Np-ypt3 overexpression would likely depend on the level of expression and the organismal context, potentially disrupting the delicate balance of vesicular traffic.

Analysis of Mutant Phenotypes (e.g., temperature-sensitive mutants)

Mutant alleles, particularly temperature-sensitive (ts) mutants, have been valuable tools for dissecting the functions of essential genes like those encoding Rab GTPases thermofisher.comwikipedia.org. In the fission yeast Schizosaccharomyces pombe, a temperature-sensitive allele of the ypt3 gene, ypt3-i5, exhibits pronounced phenotypes at restrictive temperatures wikipedia.orgfishersci.dk. Temperature-sensitive mutations typically affect protein stability or function at elevated temperatures, allowing for conditional inactivation thermofisher.comwikipedia.org.

The ypt3-i5 mutant displays a range of defects, indicative of the multifaceted roles of Ypt3. These include impairments in cytokinesis, compromised cell wall integrity, and defects in vacuole fusion wikipedia.orgfishersci.dk. These phenotypes are exacerbated when the calcineurin pathway is inhibited, suggesting a functional connection between Ypt3 and calcineurin wikipedia.orgfishersci.dk. Electron microscopy studies of ypt3-i5 mutants at restrictive temperatures revealed the accumulation of aberrant Golgi-like structures and putative post-Golgi vesicles, consistent with a defect in the exocytic pathway fishersci.dk. The secretion of a marker protein (SPL-GFP) was also abolished at the restrictive temperature in these mutants fishersci.dk.

The temperature-sensitive nature of the ypt3-i5 allele allows researchers to shift cells between permissive and restrictive temperatures to study the onset and progression of these phenotypes wikipedia.orgfishersci.dk. For example, the osmo-remedial temperature sensitivity of the ypt3-i5 mutant, where the addition of an osmotic stabilizer like sorbitol to the growth medium alleviates the temperature sensitivity, provides evidence for a cell wall integrity defect wikipedia.org.

Pleiotropic Effects on Cellular and Organismal Processes

The observed consequences of altered Np-ypt3 activity or that of its homologs are often pleiotropic, meaning they affect multiple seemingly unrelated cellular and organismal processes nih.govguidetopharmacology.org. This is consistent with the central role of Rab GTPases in fundamental processes like vesicular trafficking, which impacts numerous downstream pathways.

In Schizosaccharomyces pombe, the pleiotropic phenotypes of the ypt3-i5 mutant, including defects in cytokinesis, cell wall integrity, and vacuole fusion, underscore the involvement of Ypt3 in diverse cellular functions beyond just protein secretion wikipedia.orgfishersci.dk. The accumulation of aberrant membrane structures further illustrates the widespread impact of Ypt3 dysfunction on the endomembrane system fishersci.dk.

Similarly, the antisense-mediated reduction of the Np-Ypt3 homolog in tomato resulted in pleiotropic effects encompassing fruit ripening, plant architecture, and floral development fishersci.sewikidata.org. This suggests that proper levels of this Rab11-like protein are critical for coordinating growth, development, and specific tissue-specific processes like fruit softening fishersci.sewikidata.org.

The involvement of Np-ypt3 and its homologs in multiple pathways highlights the intricate regulatory networks in which these proteins participate. Their function in vesicular transport likely impacts the delivery of various molecules, including enzymes, structural components, and signaling molecules, to their correct cellular destinations, thereby influencing a wide array of cellular and organismal activities.

Advanced Methodologies for Np Ypt3 Protein Research

Molecular Cloning and Genetic Engineering Approaches

Genetic manipulation is fundamental to understanding the cellular roles of Np-ypt3. These techniques allow for the isolation of its gene, production of the protein for in vitro studies, and analysis of its function through gene silencing and editing.

The initial step in studying a specific protein is often the isolation of the gene that codes for it. For Np-ypt3, this process typically begins with the creation of a complementary DNA (cDNA) library. This library is synthesized from messenger RNA (mRNA) extracted from a tissue or cell type where Np-ypt3 is abundantly expressed. The use of cDNA is advantageous as it represents only the expressed genes and lacks the non-coding intron sequences present in genomic DNA, making it suitable for expression in prokaryotic systems. mdpi.com

Once the cDNA library is constructed, screening procedures are employed to identify the specific clone containing the Np-ypt3 sequence. A common historical and effective method involves using probes—short, labeled DNA sequences designed based on conserved regions of related Ypt3 proteins from other species. psu.eduelsevierpure.com For instance, a study on the pea plant (Pisum sativum) successfully isolated eleven cDNA clones encoding small GTP-binding proteins, some of which were closely related to ypt3, by screening a leaf cDNA library. nih.gov This approach allows researchers to retrieve the full-length coding sequence of the Np-ypt3 gene, which can then be subcloned into various vectors for further study.

To perform biochemical and structural analyses, large quantities of pure Np-ypt3 protein are required. The bacterium Escherichia coli (E. coli) is a widely used and efficient expression system for producing recombinant proteins due to its rapid growth, low cost, and well-understood genetics. nih.govyoutube.com

The Np-ypt3 coding sequence, obtained through cDNA cloning, is inserted into a specialized plasmid known as an expression vector. These vectors contain regulatory elements that control protein expression, such as a strong promoter (e.g., the T7 promoter) that can be induced by adding a chemical like Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govpatsnap.com The vector may also add an affinity tag, such as a polyhistidine-tag (His-tag) or Glutathione S-transferase (GST) tag, to the this compound. This tag facilitates a one-step purification process using affinity chromatography. addgene.org The engineered plasmid is then introduced into a suitable E. coli strain, such as BL21(DE3), which is optimized for high-level protein expression. addgene.org Following induction, the bacterial cells produce large amounts of the this compound, which can then be purified for use in functional assays.

Table 1: Key Components of an E. coli Expression System for Np-ypt3 Production
ComponentExampleFunction
Host StrainE. coli BL21(DE3)Bacterial host optimized for protein expression; contains the T7 RNA polymerase gene for high-level transcription. addgene.org
Expression VectorpET series, pGEX seriesA plasmid used to carry the Np-ypt3 gene into the host cell and direct its expression. youtube.com
PromoterT7 or tac promoterA DNA sequence that initiates transcription of the Np-ypt3 gene. T7 is a very strong promoter leading to high protein yields. nih.gov
InducerIPTG (Isopropyl β-D-1-thiogalactopyranoside)A chemical that triggers the promoter, initiating the expression of the this compound. patsnap.com
Affinity TagPolyhistidine (His-tag), Glutathione S-transferase (GST)A small protein or peptide fused to Np-ypt3 to simplify its purification from the cell lysate. addgene.org

To investigate the function of Np-ypt3 within a living cell, researchers often employ gene silencing techniques to reduce or eliminate its expression and observe the resulting phenotype.

Table 2: Comparison of RNAi and CRISPR for Np-ypt3 Functional Studies
FeatureRNA interference (RNAi)CRISPR-based Mutagenesis
MechanismTargets mRNA for degradation, preventing translation. biomedres.usCreates double-strand breaks in genomic DNA to disrupt the gene. synthego.com
EffectGene knockdown (temporary reduction of protein levels). lubio.chGene knockout (permanent loss of gene function). biomedres.us
Level of ActionPost-transcriptional (mRNA level). synthego.comGenomic (DNA level). synthego.com
Off-Target EffectsCan be significant due to partial sequence complementarity. abmgood.comLess frequent than RNAi but can still occur. biomedres.us
Primary UseStudying the effects of reduced protein levels, especially for essential genes where a full knockout would be lethal. youtube.comCreating stable cell lines or organisms completely lacking the protein to study loss-of-function phenotypes. youtube.com

Biochemical and Biophysical Characterization Techniques

Once Np-ypt3 can be produced and its gene manipulated, a variety of assays are used to characterize its biochemical properties and its interactions with other cellular components.

As a small GTPase, the core function of Np-ypt3 revolves around its ability to bind and hydrolyze Guanosine (B1672433) triphosphate (GTP). nih.gov Assays to measure these activities are crucial for understanding its regulatory cycle.

GTP binding assays are often performed using a radiolabeled, non-hydrolyzable GTP analog or [γ-³²P]GTP. In a typical filter-binding assay, purified recombinant Np-ypt3 is incubated with the labeled GTP. The mixture is then passed through a nitrocellulose filter, which traps the protein and any GTP bound to it, while unbound GTP flows through. The amount of radioactivity retained on the filter is proportional to the amount of GTP bound to the protein. researchgate.net

GTP hydrolysis assays measure the rate at which Np-ypt3 catalyzes the conversion of GTP to Guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi). researchgate.net This is commonly measured by incubating the protein with [γ-³²P]GTP and, at various time points, measuring the amount of radioactive phosphate that has been released. nih.gov These assays are critical for determining the intrinsic GTPase activity of Np-ypt3 and for identifying GTPase-activating proteins (GAPs) that may regulate its function.

Np-ypt3, like other Rab proteins, functions by interacting with a variety of effector proteins to regulate cellular processes. Identifying these interaction partners is key to understanding its biological role. Several powerful techniques are used for this purpose. nih.govnih.gov

GST pull-down assays are an in vitro method used to confirm direct physical interactions between two proteins. nih.gov In this technique, Np-ypt3 is expressed as a fusion protein with Glutathione S-transferase (GST). This GST-Np-ypt3 fusion protein is immobilized on beads coated with glutathione. iaanalysis.com A cell lysate or a solution containing a purified potential interacting protein ("prey") is then incubated with these beads. If the prey protein binds to Np-ypt3, it will be "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted and can be identified by Western blotting. nih.gov

Co-immunoprecipitation (Co-IP) is an in vivo technique used to identify interaction partners within the natural context of the cell. nih.gov An antibody that specifically recognizes Np-ypt3 is added to a cell lysate. This antibody binds to Np-ypt3, and this complex is then captured using beads coated with Protein A or Protein G. thermofisher.com Any proteins that were physically associated with Np-ypt3 inside the cell will be precipitated along with it. These co-precipitated proteins can then be identified by mass spectrometry or Western blotting. researchgate.net

Yeast two-hybrid (Y2H) is a genetic method for discovering novel protein-protein interactions in vivo. nih.govwikipedia.org The system is based on a transcription factor (like GAL4) that has two separable domains: a DNA-binding domain (BD) and an activation domain (AD). nih.gov The this compound ("bait") is fused to the BD, and a library of potential interaction partners ("prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of a reporter gene, allowing yeast cells containing interacting proteins to grow on selective media or produce a color change. singerinstruments.com

Table 3: Overview of Protein-Protein Interaction Assays for Np-ypt3 Research
AssayPrincipleEnvironmentInformation Gained
GST Pull-DownAn immobilized GST-tagged "bait" protein (Np-ypt3) captures interacting "prey" proteins from a lysate. thermofisher.comIn vitroCan demonstrate direct physical interaction between purified proteins. nih.gov
Co-Immunoprecipitation (Co-IP)An antibody to a target protein (Np-ypt3) pulls it out of a cell lysate, along with its bound interaction partners. thermofisher.comIn vivo (from cell lysate)Identifies interactions that occur within a protein complex in the cell's native environment. nih.gov
Yeast Two-Hybrid (Y2H)Interaction between "bait" (Np-ypt3) and "prey" proteins reconstitutes a transcription factor, activating a reporter gene in yeast. wikipedia.orgIn vivo (in yeast nucleus)A powerful screening tool to discover previously unknown protein interaction partners from a large library. nih.gov

Membrane Solubilization and Association Studies

The study of Np-ypt3, like many Ypt/Rab family GTPases, requires methods that can effectively isolate the protein from its association with cellular membranes while preserving its native structure and interaction partners. The process begins with membrane solubilization, a critical step to extract membrane-associated proteins from the lipid bilayer into an aqueous solution. This is typically achieved by using detergents, which are amphipathic molecules that disrupt the lipid-lipid and lipid-protein interactions.

The choice of detergent is crucial and depends on the specific downstream application. For studies aiming to maintain the native conformation and protein-protein interactions of Np-ypt3, mild, non-denaturing detergents are preferred. These include non-ionic detergents like Triton X-100 and zwitterionic detergents such as CHAPS. These detergents form micelles that incorporate the membrane protein, effectively shielding its hydrophobic regions from the aqueous environment. The concentration of the detergent must be carefully optimized to be above its critical micelle concentration (CMC) to ensure efficient solubilization.

Once Np-ypt3 is successfully solubilized, association studies can be performed to identify its binding partners. A primary technique for this is co-immunoprecipitation (Co-IP). In a Co-IP experiment, an antibody specific to Np-ypt3 (the "bait") is used to capture it from the cell lysate. If Np-ypt3 is part of a stable complex, its interacting proteins (the "prey") will be pulled down along with it. The entire complex is then isolated using protein A/G beads, and the interacting proteins can be identified by methods such as Western blotting or mass spectrometry. This approach is invaluable for mapping the protein interaction network of Np-ypt3 and understanding its function in cellular trafficking pathways.

Table 1: Detergents for Membrane Protein Solubilization This table is interactive. You can sort and filter the data.

Detergent Type Charge Key Properties
Triton X-100 Non-ionic Neutral Mild, non-denaturing; commonly used to preserve protein structure and function.
CHAPS Zwitterionic Net Neutral Mild and effective at solubilizing membrane proteins while maintaining protein-protein interactions; does not alter the native charge of the protein.
NP-40 Non-ionic Neutral Mild lysis agent, good for isolating cytoplasmic proteins.

| Sodium dodecyl sulfate (B86663) (SDS) | Anionic | Negative | Strong, denaturing detergent; disrupts protein structure and is used when protein function does not need to be preserved. |

Cellular and Subcellular Imaging Techniques

Determining the precise subcellular location of Np-ypt3 is fundamental to understanding its function. Fluorescence microscopy, combined with protein tagging, is a powerful tool for this purpose. A common strategy involves creating a fusion protein by genetically linking the coding sequence of Np-ypt3 to that of a fluorescent protein, most notably Green Fluorescent Protein (GFP). nih.govwustl.edu This Np-ypt3-GFP construct can then be expressed in cells.

Since the GFP tag is fluorescent, the location of the fusion protein can be visualized in living or fixed cells using a fluorescence microscope. researchgate.net For Ypt/Rab proteins, which are key regulators of vesicular transport, localization is typically observed on the membranes of specific organelles. nih.govyoutube.com For instance, by imaging Np-ypt3-GFP, researchers can determine if it localizes to the endoplasmic reticulum, Golgi apparatus, endosomes, or other compartments, thereby providing clues about which trafficking step it regulates. nih.govmdpi.com Co-localization studies, using fluorescent markers for specific organelles, can further refine the exact location of Np-ypt3 within the cell. nih.gov

While fluorescence microscopy is excellent for localization, electron microscopy (EM) offers significantly higher resolution, enabling the visualization of the fine ultrastructure of cells. This technique is particularly useful for analyzing the morphological consequences of trafficking defects caused by the dysfunction of proteins like Np-ypt3. nih.gov

To study these defects, researchers can compare the ultrastructure of normal cells with cells where Np-ypt3 function has been perturbed, for example, through gene knockout or the expression of a dominant-negative mutant. EM analysis can reveal abnormalities such as the accumulation of transport vesicles that fail to fuse with their target membrane, or alterations in the structure of organelles like the Golgi complex. nih.gov For instance, a loss of Np-ypt3 function might lead to a build-up of vesicles near a specific compartment, indicating a role for Np-ypt3 in the tethering or fusion stage of transport at that location. Combining GFP-tagging with EM, using techniques like immuno-electron microscopy or APEX-tagging, can precisely map the location of Np-ypt3 on these accumulated structures. frontiersin.org

Vesicular transport is a highly dynamic process, and understanding the role of Np-ypt3 requires observing its behavior in real-time. Live-cell imaging of fluorescently tagged Np-ypt3 (e.g., Np-ypt3-GFP) allows researchers to monitor its movement and cycling between different cellular compartments. nih.govresearchgate.net

Advanced microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP) can be employed to quantify the dynamics of Np-ypt3. einsteinmed.edu In a FRAP experiment, the fluorescent proteins in a specific region of the cell are photobleached with a high-intensity laser. The rate at which fluorescence recovers in this region, as new, unbleached Np-ypt3-GFP molecules move in, provides quantitative data on the protein's mobility and its on/off rate at a particular membrane. einsteinmed.edu This information is crucial for understanding the kinetics of the Np-ypt3 GTPase cycle, including its association with and dissociation from membranes, which is central to its regulatory function in membrane trafficking. nih.govnih.gov

Omics-Based Approaches for Systems-Level Understanding

To comprehend the broader physiological role of Np-ypt3 and the cellular pathways it influences, a systems-level approach is necessary. Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. By comparing the transcriptomes of cells with normal Np-ypt3 function versus those with altered function (e.g., knockout or overexpression), researchers can identify genes whose expression is dependent on Np-ypt3 activity. nih.gov

Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are used for this purpose. nih.govresearchgate.net For example, an RNA-seq experiment might reveal that the loss of Np-ypt3 function leads to the upregulation of genes involved in stress responses and the downregulation of genes related to secretion. frontiersin.org Such findings can uncover novel cellular processes regulated by Np-ypt3 and provide a more integrated understanding of its role beyond a single trafficking step. elifesciences.org This data can point to downstream effector pathways and compensatory mechanisms that are activated when Np-ypt3-mediated trafficking is impaired.

Table 2: Hypothetical Transcriptomic Data for Np-ypt3 Mutant This table is interactive. You can sort and filter the data.

Gene ID Gene Name Function Fold Change (Mutant vs. Wild-Type) p-value
GENE001 sec23 Vesicle coating -2.5 0.001
GENE002 hsp70 Stress response +3.2 <0.001
GENE003 ins1 Secreted protein -4.1 <0.001

Compound and Protein Name Index

NameType
Np-ypt3Protein
Triton X-100Detergent
CHAPSDetergent
NP-40Detergent
Sodium dodecyl sulfate (SDS)Detergent
Green Fluorescent Protein (GFP)Protein
Ypt/RabProtein Family

Proteomics and Interactomics for Global Interaction Mapping

To fully comprehend the cellular roles of Np-ypt3, it is crucial to identify its interacting partners, which collectively form its interactome. Mass spectrometry (MS)-based proteomics has become an indispensable tool for mapping these complex protein-protein interaction (PPI) networks. springernature.comnih.gov These methods provide a global view of both stable and transient interactions, offering deep insights into the protein's function within cellular pathways. nih.govnih.gov

Several high-throughput techniques are particularly well-suited for mapping the Np-ypt3 interactome:

Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used and powerful method to identify proteins that form complexes with a protein of interest. springernature.comnih.gov In this approach, Np-ypt3 (the "bait") is fused with an affinity tag (like GFP or FLAG). When expressed in cells, the tagged Np-ypt3 and its binding partners ("prey") are captured from the cell lysate using an antibody against the tag. The entire complex is then purified, and the interacting proteins are identified using mass spectrometry. springernature.com This technique is effective for capturing higher-order protein complexes. nih.gov

Proximity Labeling (PL): To capture weaker or more transient interactions that might be lost during AP-MS procedures, proximity labeling methods like BioID are employed. springernature.comcreative-proteomics.com Here, Np-ypt3 is fused to a promiscuous biotin (B1667282) ligase enzyme. When activated, the enzyme releases reactive biotin intermediates that covalently label any proteins in the immediate vicinity of Np-ypt3. creative-proteomics.com These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the protein's microenvironment within the living cell. springernature.com

Cross-Linking Mass Spectrometry (XL-MS): This technique provides structural information by stabilizing protein interactions through chemical cross-linkers. springernature.com The cross-linkers form covalent bonds between interacting proteins that are in close proximity. After enzymatic digestion, the linked peptides are analyzed by MS, which can differentiate direct from indirect interactions and provide distance constraints that help in modeling the topology of protein complexes. springernature.com

While a comprehensive interactome for Np-ypt3 is not yet fully detailed, the application of these methods would yield valuable data, as illustrated in the hypothetical table below.

Table 1: Illustrative Data from a Hypothetical Interactome Study of Np-ypt3

Potential Interacting ProteinIdentification MethodPutative Function in Np-ypt3 Pathway
Guanine (B1146940) Nucleotide Exchange Factor (GEF)AP-MS, Proximity LabelingActivates Np-ypt3 by promoting GTP binding.
GTPase Activating Protein (GAP)AP-MS, Proximity LabelingInactivates Np-ypt3 by stimulating GTP hydrolysis.
Tethering Factor Complex SubunitAP-MS, XL-MSMediates the initial contact between transport vesicles and the target membrane.
SNARE ProteinCo-Immunoprecipitation, XL-MSFacilitates the fusion of the vesicle with the target membrane. researchgate.net
Kinesin Motor ProteinProximity LabelingTransports Np-ypt3-associated vesicles along microtubules.

Lipidomics for Membrane Composition Analysis Relevant to Trafficking

The function of membrane-associated proteins like Np-ypt3 is intrinsically linked to the lipid composition of the membranes they associate with. Lipids can regulate protein structure, localization, and activity. nih.gov Advanced lipidomics, particularly when combined with mass spectrometry, allows for the detailed characterization of these protein-lipid interactions and the analysis of the local lipid environment. nih.gov

Modern lipidomics approaches can reveal the specific lipid species that are crucial for the trafficking functions mediated by Np-ypt3:

Native Mass Spectrometry and Lipidomics: This innovative approach involves gently solubilizing the membrane protein from its native environment to keep associated lipid molecules bound. nih.gov The intact protein-lipid complex is then analyzed by native MS to identify the specific types and stoichiometries of the co-purified lipids. This provides a direct view of the lipids that form the immediate shell around the protein. nih.govrsc.org

Lipidomic Lipid Exchange-Mass Spectrometry (LX-MS): This technique is designed to determine the specific affinity of a membrane protein for individual lipid species within a complex bilayer. nih.gov The method involves using nanodiscs—small patches of a lipid bilayer stabilized by a protein scaffold—containing the protein of interest (e.g., Np-ypt3). These are mixed with empty nanodiscs, allowing lipids to exchange between them. By separating the two populations of nanodiscs and analyzing their lipid content via liquid chromatography-MS, researchers can identify which lipids are preferentially enriched in the protein-containing nanodiscs, thus revealing specific binding affinities. nih.govbiorxiv.org

Analysis using these techniques could reveal whether Np-ypt3 prefers specific membrane microdomains enriched in certain lipids, such as sterols or phosphoinositides, which are known to be critical for vesicle formation and fusion.

Table 2: Illustrative Data from a Hypothetical Lipidomics Study of Np-ypt3 Associated Membranes

Lipid ClassSpecific Lipid SpeciesObserved ChangePotential Role in Np-ypt3 Function
Phosphatidylinositol PhosphatesPI(4,5)P2EnrichedRecruitment of effector proteins; defining membrane identity.
SterolsStigmasterolEnrichedModulating membrane fluidity and curvature for vesicle budding.
SphingolipidsGlucosylceramideEnrichedFormation of lipid rafts to compartmentalize signaling.
Phosphatidylethanolamine (PE)PE (18:1/18:2)DepletedMay promote negative curvature not favored by Np-ypt3 localization.
Cardiolipin (CDL)CDL (18:1)4No significant changePrimarily associated with mitochondrial membranes, not expected to interact. nih.gov

Current Challenges and Future Research Directions in Np Ypt3 Protein Studies

Elucidating Plant-Specific Functional Divergences of Np-ypt3

A primary challenge in the study of Np-ypt3 is to move beyond the conserved functions of Rab GTPases and identify its unique roles in plants. This requires a research focus that can distinguish ubiquitous cellular functions from those that have evolved specifically within the plant kingdom.

The regulation of Np-ypt3 activity is likely to involve mechanisms that are distinct to plant cells, given their unique features such as the cell wall, large central vacuole, and plastids. Future research must aim to unravel these regulatory networks. Key questions include how Np-ypt3 activity is coordinated with post-translational modifications that are prevalent in plant signaling, such as protein phosphorylation. nih.gov Plant cells have evolved sophisticated signaling networks to respond to their environment, and Np-ypt3 is likely integrated into these pathways. nih.gov

Furthermore, the subcellular localization of Np-ypt3 and its regulators may be influenced by plant-specific cellular processes. For instance, its association with the tonoplast (vacuolar membrane) could be regulated differently than its association with the Golgi or endoplasmic reticulum, with tonoplast intrinsic proteins (TIPs) potentially playing a role. researchgate.net Investigating how Np-ypt3 is targeted to specific membrane domains in plant cells and how this targeting is regulated in response to developmental and environmental cues is a critical area for future studies.

While Rab GTPases in yeast and mammals have well-characterized interaction partners, a significant challenge is to identify novel, plant-specific partners of Np-ypt3. These partners are the key to understanding its specialized functions in plant growth, development, and physiology. nih.gov The identification of these interactors will provide crucial insights into how Np-ypt3 is integrated into plant-specific processes such as cell plate formation during cytokinesis, polar auxin transport, or the biogenesis of specialized organelles like the chloroplast. frontiersin.org

Pentatricopeptide repeat (PPR) proteins, a large family of RNA-binding proteins in plants, are known to be involved in organellar gene expression and stress responses, making them potential candidates for indirect regulation or co-regulation with Np-ypt3. frontiersin.orgnih.govmdpi.com Similarly, 14-3-3 proteins, which are key regulators in various plant signaling pathways, could be potential interactors that link Np-ypt3 to phosphorylation-dependent signaling cascades. nih.gov

Comprehensive Mapping of the Np-ypt3 Interactome

A complete understanding of Np-ypt3 function requires a comprehensive map of its protein-protein interactions (PPIs). nih.gov This "interactome" will reveal the cellular machinery with which Np-ypt3 collaborates to execute its functions.

Mapping the Np-ypt3 interactome necessitates the use of advanced proteomic techniques. dana-farber.org Traditional methods like yeast two-hybrid (Y2H) screens can identify direct binary interactions, but these need to be complemented with in vivo approaches to capture the complexity of interactions within the cellular environment. dana-farber.org Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can identify proteins that are part of a complex with Np-ypt3 in plant tissues.

A significant challenge is the transient and dynamic nature of protein interactions. nih.govembopress.org Spatio-temporal interactomics, which aims to map interactions at specific subcellular locations and at different time points, will be crucial. This could involve techniques like proximity-dependent biotinylation (BioID), where Np-ypt3 is fused to a biotin (B1667282) ligase, allowing for the labeling and subsequent identification of nearby proteins in living plant cells.

Table 1: Advanced Techniques for Np-ypt3 Interactome Mapping

TechniquePrincipleAdvantagesChallenges in Plant Systems
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon protein interaction.High-throughput screening for binary interactions.High rate of false positives/negatives; interactions tested outside the native plant cell environment.
Co-immunoprecipitation Mass Spectrometry (Co-IP/MS) Antibody-based purification of Np-ypt3 and its associated proteins from plant extracts.Identifies stable protein complexes in a near-native state.May miss transient or weak interactions; antibody specificity is critical.
Proximity-Dependent Biotinylation (BioID) Np-ypt3 fused to a biotin ligase labels proximal proteins with biotin for later purification and identification.Captures transient and proximal interactions in vivo; provides spatial information.Potential for labeling non-interacting bystanders; optimization of linker length and expression levels.
Mammalian Protein-Protein Interaction Trap (MAPPIT) A cytokine receptor-based system to detect interactions in mammalian cells. embopress.orgCan be adapted for plant proteins to study interactions in a eukaryotic context.Not a native plant system; requires transfer of genetic constructs. embopress.org

Once interaction partners are identified, the next challenge is to characterize the Np-ypt3 effector networks. Effectors are proteins that are recognized and bound by the active, GTP-bound form of Np-ypt3, leading to downstream cellular responses. A key goal is to understand how these effectors translate the activity of Np-ypt3 into specific physiological outcomes. This involves not just identifying the effectors, but also elucidating their mode of action. For example, an effector might be an enzyme that is activated upon binding to Np-ypt3, or a motor protein that is recruited to a specific membrane. The concept of effector networks, where multiple effectors are coordinated to regulate a complex process, is an important area of investigation. nih.govnih.gov

Understanding Np-ypt3's Role in Stress Responses and Environmental Adaptation

A growing body of evidence suggests that Rab GTPases are crucial for plant responses to both biotic and abiotic stresses. nih.govmdpi.com A major future direction for Np-ypt3 research is to precisely define its role in these stress response pathways and in the broader context of environmental adaptation.

Research should focus on how Np-ypt3 contributes to cellular homeostasis under stress conditions. For instance, it may be involved in the trafficking of stress-related proteins to their sites of action, or in the autophagic removal of damaged cellular components. mdpi.com The unfolded protein response (UPR), a key cellular stress response, is an area where Np-ypt3 might play a role in managing protein folding and degradation. researchgate.net

Furthermore, the involvement of intrinsically disordered proteins (IDPs) in stress adaptation is becoming increasingly recognized. nih.gov It would be valuable to investigate whether Np-ypt3 interacts with or regulates IDPs as part of its stress response function. The post-translational modification of Np-ypt3 itself, such as through protein prenylation, is likely to be critical for its function in stress responses by mediating its association with cellular membranes. nih.govmdpi.commdpi.com

Table 2: Potential Roles of Np-ypt3 in Plant Stress Responses

Stress TypePotential Role of Np-ypt3Key Cellular Processes
Abiotic Stress (e.g., drought, salinity) Regulation of ion transporter trafficking to the plasma membrane and tonoplast.Ion homeostasis, osmotic adjustment
Involvement in ABA (abscisic acid) signaling pathways.Stomatal closure, stress-responsive gene expression
Biotic Stress (e.g., pathogen attack) Trafficking of defense-related proteins (e.g., PR proteins) to the cell periphery.Pathogen resistance, immune signaling
Role in the formation of defense structures like papillae.Cell wall reinforcement
Oxidative Stress Contribution to the autophagic clearance of damaged organelles (e.g., mitochondria).Removal of ROS-producing sources, cellular repair

By addressing these challenges and pursuing these future research directions, the scientific community can build a comprehensive understanding of the Np-ypt3 protein, from its unique molecular mechanisms to its vital role in plant survival and adaptation.

Responses to Abiotic Stresses

Rab proteins, including the Rab11 subfamily to which Np-ypt3 belongs, are increasingly recognized for their significant roles in mediating plant responses to abiotic stresses such as salinity, drought, and temperature extremes. nih.govnih.gov These proteins are key components in membrane trafficking, which is vital for maintaining cellular homeostasis under adverse conditions. nih.govnih.gov

Research has shown that the expression of certain Rab genes is modulated by various abiotic stressors. For instance, in rice, the overexpression of the OsRab7 gene has been shown to enhance tolerance to salt, drought, and heat stress. researchgate.net In Arabidopsis thaliana, RABA1 GTPases, which are members of the RAB11 family, are involved in transport between the trans-Golgi network and the plasma membrane and are required for salinity stress tolerance. nih.gov This suggests that Np-ypt3 likely plays a role in the transport of proteins and lipids necessary for stress adaptation, such as ion transporters to the plasma membrane to mitigate salt stress, or the machinery for cell wall reinforcement to combat dehydration.

Future research should focus on elucidating the specific cargo molecules transported by Np-ypt3-containing vesicles under different abiotic stress conditions. Identifying these cargoes will provide a clearer picture of the molecular mechanisms by which Np-ypt3 contributes to stress tolerance. Furthermore, investigating the upstream signaling pathways that regulate Np-ypt3 activity in response to abiotic cues will be crucial for a comprehensive understanding of its function.

Plant SpeciesRab Protein InvestigatedAbiotic StressObserved Role/Response
Oryza sativa (Rice)OsRab7Salt, Drought, HeatOverexpression enhances tolerance
Arabidopsis thalianaRABA1 (RAB11 family)SalinityRequired for tolerance
Populus trichocarpaPtRabE1bSaltSignificantly induced by salt stress

Involvement in Biotic Interactions

The intricate network of vesicular trafficking is also a critical component of a plant's defense against pathogens. Rab GTPases are involved in various aspects of plant-microbe interactions, from the secretion of defense-related compounds to the regulation of immune receptor trafficking. nih.govnih.gov

Upon pathogen attack, plants activate a range of defense responses, many of which rely on the targeted delivery of molecules to the site of infection. This includes the secretion of antimicrobial proteins and metabolites, as well as the reinforcement of the cell wall. Rab11 proteins are implicated in these exocytic and endocytic trafficking pathways. nih.gov For example, they are involved in the transport of pathogenesis-related (PR) proteins, which are key components of the plant immune system.

The manipulation of host vesicle trafficking is a common strategy employed by pathogens to facilitate infection. Therefore, understanding the role of Np-ypt3 in biotic interactions could reveal novel targets for enhancing disease resistance in plants. Future studies should aim to identify the effector proteins from pathogens that may target Np-ypt3 to subvert the host's defense mechanisms. Additionally, characterizing the composition of Np-ypt3-regulated vesicles during pathogen challenge will be key to unraveling its precise role in plant immunity.

Integration of Structural and Functional Data

A comprehensive understanding of Np-ypt3 function necessitates the integration of high-resolution structural information with functional data. This approach allows for a detailed mechanistic view of how this protein interacts with its regulators and effectors to control vesicular trafficking.

High-Resolution Structural Determination of Np-ypt3 and its Complexes

Rab GTPases, including Np-ypt3, cycle between an active GTP-bound state and an inactive GDP-bound state. nih.gov This conformational switch is central to their function, as they interact with different sets of proteins in each state. High-resolution structural determination of Np-ypt3 in both conformations, as well as in complex with its regulators (Guanine Nucleotide Exchange Factors - GEFs, and GTPase Activating Proteins - GAPs) and downstream effectors, is crucial.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for obtaining atomic-level structural information. While a specific high-resolution structure for Np-ypt3 may not yet be available, the high degree of conservation among Rab11 proteins across species allows for homology modeling based on existing structures of yeast and mammalian orthologs. researchgate.net Such models can provide valuable insights into the key residues involved in nucleotide binding, protein-protein interactions, and membrane association.

Future structural studies should prioritize the crystallization or cryo-EM analysis of Np-ypt3 from Nicotiana plumbaginifolia or a closely related plant species. Obtaining these structures would provide a precise template for understanding its function and for designing experiments to probe its mechanism of action.

Predictive Modeling of Protein Evolution and Functional Landscapes

Computational approaches are becoming increasingly powerful in predicting the evolutionary trajectories and functional landscapes of proteins. By analyzing the sequences of Np-ypt3 orthologs from a wide range of plant species, it is possible to identify conserved regions that are critical for its core functions, as well as variable regions that may be associated with species-specific adaptations. nih.gov

Predictive modeling can also be used to map the potential interaction surfaces of Np-ypt3 and to predict how mutations might affect its interactions with other proteins. This information can guide site-directed mutagenesis studies to validate the functional importance of specific residues and to explore the functional consequences of evolutionary changes. Tools like AlphaFold can generate highly accurate structural models, which can then be used for molecular docking simulations to predict protein-protein interactions.

The integration of these predictive models with experimental data will be essential for building a comprehensive understanding of the Np-ypt3 functional landscape and its evolution in plants.

Development of Advanced Genetic Tools for Targeted Np-ypt3 Manipulation in Plants

The ability to precisely manipulate the expression and function of Np-ypt3 in vivo is fundamental to dissecting its role in plant biology. The development of advanced genetic tools, particularly those based on precision gene editing, has revolutionized our ability to study gene function.

Precision Gene Editing Technologies

The CRISPR/Cas9 system has emerged as a versatile and efficient tool for targeted genome editing in a wide range of organisms, including plants. nih.govmdpi.comspringernature.com This technology can be used to create loss-of-function mutations in the Np-ypt3 gene by introducing small insertions or deletions (indels) that disrupt the coding sequence. This allows for the generation of knockout plant lines to study the phenotypic consequences of a complete loss of Np-ypt3 function.

Beyond simple knockouts, CRISPR/Cas9 and related technologies can be adapted for more sophisticated genetic manipulations. For instance, base editing and prime editing allow for precise nucleotide substitutions, enabling the study of the functional significance of individual amino acid residues. Furthermore, the catalytically inactive Cas9 (dCas9) can be fused to transcriptional activators or repressors to achieve targeted gene activation or interference (CRISPRa/CRISPRi), allowing for the controlled up- or down-regulation of Np-ypt3 expression without altering the genomic sequence.

Inducible Expression Systems

A significant challenge in elucidating the precise functions of proteins like Np-ypt3 is the ability to control their expression experimentally. Constitutive overexpression or knockout of essential proteins can sometimes be lethal to the organism or lead to complex, pleiotropic effects that are difficult to interpret. Inducible expression systems offer a powerful tool to circumvent these issues by allowing for precise temporal and spatial control over gene expression. patsnap.com

These systems utilize promoters that are activated or repressed by a specific chemical inducer. patsnap.com For instance, the tetracycline-controlled transcriptional activation (Tet-On/Tet-Off) system is widely used in plants to regulate gene expression. thermofisher.com In a Tet-On system, the gene of interest (e.g., Np-ypt3) is only expressed in the presence of an inducer like doxycycline. thermofisher.com Conversely, in a Tet-Off system, expression is suppressed by the inducer. thermofisher.com Another common system is based on the lac operon from Escherichia coli, where the inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) triggers gene expression. berkeley.edu

The application of such systems to Np-ypt3 research would enable scientists to:

Study the effects of Np-ypt3 expression at specific developmental stages.

Investigate the consequences of over- or under-expression in specific tissues.

Avoid the potentially lethal effects of constitutive expression changes.

Future research will likely involve the development of transgenic plant lines harboring Np-ypt3 under the control of an inducible promoter. This will be a critical step in dissecting its specific roles in vesicle trafficking and its broader implications for plant development and physiology.

Inducible Expression System Inducer Molecule Mechanism of Action Common Application
Tetracycline-Inducible (Tet-On)Doxycycline/TetracyclineInducer activates a transcriptional activator, turning on gene expression.Temporal control of gene expression in eukaryotes.
Tetracycline-Inducible (Tet-Off)Doxycycline/TetracyclineInducer inactivates a transcriptional activator, turning off gene expression.Repressible gene expression studies.
IPTG-Inducible (lac operon)Isopropyl β-D-1-thiogalactopyranoside (IPTG)Inducer removes a repressor protein, allowing gene transcription.High-level protein expression in prokaryotes. berkeley.edu
Arabinose-Inducible (ara operon)ArabinoseInducer changes the conformation of an activator protein to promote transcription.Tightly controlled protein expression. patsnap.com

Bridging Basic Research on Np-ypt3 with Agricultural Applications

While direct agricultural applications of the this compound have yet to be established, its identity as a Rab11 GTPase suggests significant potential. nih.gov The Rab GTPase family, to which Np-ypt3 belongs, are master regulators of vesicle trafficking, a fundamental process for protein and membrane transport within cells. nih.gov This cellular machinery underpins numerous aspects of plant growth, development, and response to the environment. Therefore, understanding and potentially manipulating the function of Np-ypt3 could offer novel strategies for crop improvement.

Potential for Crop Improvement (e.g., fruit quality, root architecture)

Fruit Quality: Research on a tomato homolog of Rab11 has demonstrated its involvement in fruit ripening and softening. nih.gov The expression of this gene was found to be developmentally regulated during the ripening process. nih.gov Suppressing its expression using antisense technology resulted in fruits with reduced softening. nih.gov This finding highlights a potential avenue for improving fruit quality traits such as shelf life and texture by modulating the activity of Rab11 proteins like Np-ypt3. The targeted transport of cell wall-modifying enzymes via vesicles is a critical step in fruit softening, and Rab11 GTPases are likely key players in directing this transport.

Enhancing Plant Growth and Stress Tolerance

Optimizing plant growth and enhancing tolerance to environmental stresses are primary goals in agriculture. The cellular processes regulated by Rab GTPases are central to both.

Plant Growth: Normal plant growth and development rely on the coordinated delivery of proteins and lipids to their correct cellular destinations. This includes transporting materials for cell wall synthesis, delivering receptors to the plasma membrane, and secreting signaling molecules. The unfolded protein response (UPR) is a cellular stress response pathway that is essential for managing protein folding in the endoplasmic reticulum and is linked to both growth and stress tolerance. frontiersin.orgresearchgate.net As a regulator of vesicle transport from the Golgi apparatus, Np-ypt3 is likely involved in these fundamental growth processes. nih.gov Enhancing the efficiency of these transport pathways could potentially lead to more vigorous plant growth.

Q & A

Q. How can researchers determine the structural homology of Np-ypt3 to other small GTP-binding proteins?

  • Methodological Answer : Begin with sequence alignment tools like BLAST or Clustal Omega to compare Np-ypt3's amino acid sequence with homologs (e.g., A.t.Rab11, which shares 91% similarity ). Use phylogenetic analysis to infer evolutionary relationships. Structural modeling tools (e.g., AlphaFold) can predict 3D conformations and identify conserved domains like GTP-binding motifs. Validate predictions using X-ray crystallography or cryo-EM for high-resolution structural data.

Q. What experimental approaches are recommended for functional characterization of Np-ypt3?

  • Methodological Answer : Conduct knockout or knockdown studies (e.g., CRISPR/Cas9) to observe phenotypic changes in model organisms. Pair this with co-immunoprecipitation (Co-IP) or yeast two-hybrid assays to identify interaction partners . Measure GTPase activity via enzymatic assays (e.g., malachite green phosphate detection) under varying cellular conditions. For subcellular localization, use fluorescent tagging (e.g., GFP fusion proteins) and confocal microscopy.

Q. How can researchers address discrepancies in reported functional roles of Np-ypt3 across studies?

  • Methodological Answer : Perform systematic meta-analyses of existing literature, focusing on experimental conditions (e.g., cell type, expression levels, assay sensitivity) that may explain contradictions . Replicate key experiments using standardized protocols, and validate findings with orthogonal methods (e.g., RNAi alongside pharmacological inhibition). Cross-reference databases like neXtProt for curated functional annotations .

Advanced Research Questions

Q. What strategies optimize the design of hypothesis-driven studies on Np-ypt3’s role in cellular signaling?

  • Methodological Answer : Apply the PICOT framework to structure research questions:
  • P (Population): Specific cell lines or tissues where Np-ypt3 is highly expressed.
  • I (Intervention): Overexpression, silencing, or mutagenesis (e.g., GTP-binding site mutants).
  • C (Comparison): Wild-type vs. mutant Np-ypt3 or homologs like Pra6 (96% similar to A.t.Rab11 ).
  • O (Outcome): Quantify changes in vesicular trafficking, cytoskeletal dynamics, or signal transduction.
  • T (Time): Time-course experiments to track dynamic processes.
    Use high-content screening or single-cell RNA-seq for multidimensional data .

Q. How should researchers analyze contradictory data on Np-ypt3’s interaction networks?

  • Methodological Answer : Employ cross-linking mass spectrometry to capture transient interactions missed by traditional Co-IP. Integrate datasets from affinity purification-MS and proximity-dependent biotinylation (BioID) to reduce false positives . Validate interactions using structural biology (e.g., cryo-EM of complexes) and functional rescue experiments. Leverage federated SPARQL queries in neXtProt to compare interaction data across species .

Q. What computational and experimental methods resolve evolutionary conservation of Np-ypt3’s functional domains?

  • Methodological Answer : Use orthologous sequence alignment (e.g., OrthoFinder) to identify conserved residues across species. Test functional conservation by expressing Np-ypt3 orthologs in heterologous systems (e.g., yeast complementation assays). For PTM analysis, query dbPTM for conserved phosphorylation or ubiquitination sites and validate via site-directed mutagenesis .

Methodological Challenges & Solutions

Q. How can researchers standardize assays for Np-ypt3 activity given its homology to other GTPases?

  • Methodological Answer : Develop isoform-specific antibodies or CRISPR-edited epitope tags to avoid cross-reactivity. Use kinetic assays (e.g., GTPγS binding) with recombinant proteins purified via affinity chromatography. Include negative controls (e.g., GTPase-deficient mutants) and reference standards in all experiments. Report detailed assay conditions (buffer pH, temperature, cofactors) to enable replication .

Q. What bioinformatics pipelines mitigate false positives in text-based searches for Np-ypt3 literature?

  • Methodological Answer : Combine Boolean operators (e.g., "Np-ypt3 NOT NiF-3") in PubMed/Scopus searches to exclude irrelevant terms . Use machine learning tools (e.g., PubTator) to filter results by relevance. Manually curate hits using domain-specific keywords (e.g., "GTPase trafficking") and prioritize studies with orthogonal experimental validation.

Q. How can researchers leverage federated databases to study Np-ypt3’s role in human disease?

  • Methodological Answer : Query neXtProt’s SPARQL endpoint for tissue-specific expression, PTM data, and disease associations . Cross-reference with OMIM and ClinVar for mutations linked to phenotypes. Use STRING or GeneMANIA to build interaction networks and identify pathways enriched in disease models.

Data Interpretation & Reporting

Q. What statistical approaches address variability in Np-ypt3 expression levels across experimental replicates?

  • Methodological Answer : Apply mixed-effects models to account for batch variability. Normalize data using housekeeping genes (qPCR) or total protein quantification (Western blot). For omics data, use variance-stabilizing transformations (e.g., DESeq2 for RNA-seq). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers contextualize Np-ypt3’s functional data within broader cellular pathways?

  • Methodological Answer : Perform pathway enrichment analysis (e.g., DAVID, Reactome) on interaction partners. Use kinetic modeling (e.g., COPASI) to simulate Np-ypt3’s role in GTPase cycling. Validate predictions with perturbation experiments (e.g., inhibitor titration) and live-cell imaging of pathway reporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.